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  • Product: (3R)-3-aminodecanoic acid, trifluoroacetic acid
  • CAS: 1807888-02-3

Core Science & Biosynthesis

Foundational

A Technical Guide to (3R)-3-Aminodecanoic Acid and its Trifluoroacetic Acid Salt

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of (3R)-3-aminodecanoic acid, focusing on its chemical identifiers, properties, and the nature of its commonly enco...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of (3R)-3-aminodecanoic acid, focusing on its chemical identifiers, properties, and the nature of its commonly encountered trifluoroacetic acid (TFA) salt form. The information herein is intended to support professionals in research and development by clarifying the nomenclature, synthesis, and analytical considerations for this compound.

Chemical Identification and Nomenclature

A frequent point of ambiguity for researchers is the distinction between a parent compound and its salt form in chemical databases. (3R)-3-aminodecanoic acid is a chiral, non-proteinogenic β-amino acid. While it is often synthesized and purified using trifluoroacetic acid, resulting in the TFA salt, this salt form does not always have a unique, dedicated CAS Registry Number. Instead, the identifiers of the parent compound (the free base) are typically used.

It is crucial for researchers to recognize that the TFA salt is a combination of the protonated (3R)-3-aminodecanoic acid and the trifluoroacetate anion. This is a consequence of using TFA as an ion-pairing agent during purification by reversed-phase high-performance liquid chromatography (RP-HPLC) or for cleaving the molecule from a solid-phase synthesis resin.[1][2][3][4][5]

The primary identifiers for the parent compound, (3R)-3-aminodecanoic acid , are detailed below.

IdentifierValueSource
CAS Number 1807888-02-3ChemicalBook[6]
PubChem CID Not explicitly available for the (R)-enantiomer. The racemic form (3-Aminodecanoic acid) is CID 295570.[7]PubChem[7]
Molecular Formula C10H21NO2PubChem[7]
IUPAC Name (3R)-3-aminodecanoic acidN/A
InChI InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m1/s1N/A (Stereo-specific)
InChIKey SSKFRIVYCVHCQK-SCSAIBSYSA-NN/A (Stereo-specific)
SMILES CCCCCCCCCC(=O)ON/A (Stereo-specific)

Note on TFA Salt: The molecular formula for the TFA salt is C12H22F3NO4, and its molecular weight is higher due to the addition of the trifluoroacetic acid molecule (CF3COOH).

Physicochemical Properties

The properties of the free base and its TFA salt differ, primarily in terms of molecular weight, solubility, and acidity. Understanding these differences is critical for accurate experimental design, including solution preparation and stoichiometric calculations.

Property(3R)-3-aminodecanoic acid (Free Base)(3R)-3-aminodecanoic acid TFA Salt
Molecular Weight 187.28 g/mol [7]301.29 g/mol
Monoisotopic Mass 187.157228913 Da[7]301.149747 Da
pKa (Predicted) Acidic: ~4.5 (Carboxyl), Basic: ~10.5 (Amino)Acidic: <1 (TFA)
Appearance White to off-white solid or powder.Typically a white to off-white lyophilized powder.
Solubility Soluble in aqueous acids and bases. Limited solubility in neutral water and organic solvents.Generally more soluble in water and polar organic solvents (e.g., methanol, acetonitrile) due to its ionic nature.[8]

Synthesis, Purification, and the Role of TFA

The synthesis of enantiomerically pure β-amino acids like (3R)-3-aminodecanoic acid often involves multi-step, stereoselective methods. A common conceptual pathway starts from chiral precursors or utilizes asymmetric catalysis.

General Synthetic Strategy

A representative synthetic approach may involve the enantioselective reduction of a corresponding ynone to a propargylic alcohol, which is then converted to a protected propargylic amine.[9] Subsequent transformation of the terminal alkyne to a carboxylic acid, followed by deprotection, yields the final β-amino acid.[9] This method provides high stereochemical control, which is essential for applications in drug development.

Purification and TFA Salt Formation Workflow

The final product of a synthesis is rarely pure enough for direct use and requires rigorous purification, typically via RP-HPLC. This is where the TFA salt is formed.

Causality in Protocol:

  • TFA as an Ion-Pairing Agent: Trifluoroacetic acid is a strong acid (pKa ≈ 0.5) added to the mobile phase (water/acetonitrile) during HPLC.[1] It protonates the basic amino group of (3R)-3-aminodecanoic acid, forming a positively charged species. The resulting trifluoroacetate anion then forms an ion pair with the protonated amine.

  • Improved Chromatography: This ion-pairing interaction masks the polar amine group, reducing tailing and improving the peak shape on the nonpolar C18 stationary phase, leading to better separation and higher purity of the final product.[1][3]

  • Lyophilization: After the pure fractions are collected, they are lyophilized (freeze-dried). This process removes the volatile mobile phase solvents, leaving the non-volatile β-amino acid as a stable salt with the trifluoroacetate counter-ion.[2]

G cluster_synthesis Synthesis cluster_purification Purification & Salt Formation Start Chiral Precursor / Ynone StereoRed Enantioselective Reduction Start->StereoRed PropAmine Protected Propargylic Amine Formation StereoRed->PropAmine Carboxyl Carboxylic Acid Formation PropAmine->Carboxyl Deprotect Deprotection Carboxyl->Deprotect Crude Crude (3R)-3-aminodecanoic acid Deprotect->Crude HPLC RP-HPLC with TFA Mobile Phase Crude->HPLC Dissolve & Inject Fractions Collect Pure Fractions HPLC->Fractions Lyophilize Lyophilization Fractions->Lyophilize Final (3R)-3-aminodecanoic acid TFA Salt Lyophilize->Final

Caption: Workflow for Synthesis and Purification of (3R)-3-aminodecanoic acid TFA Salt.

Analytical Characterization

To ensure the identity, purity, and integrity of the compound, a suite of analytical techniques must be employed. This serves as a self-validating system for each synthesized batch.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and confirm its retention time.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient, for example, from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

    • Analysis: Purity is assessed by integrating the area of the main peak relative to the total peak area.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Method:

    • Technique: Electrospray Ionization (ESI), positive mode.

    • Sample Preparation: Infuse a dilute solution of the compound in 50:50 acetonitrile:water with 0.1% formic acid.

    • Expected Ion: For the free base, the expected protonated molecule [M+H]⁺ is at m/z 188.16.

    • Interpretation: The observed mass should match the calculated mass within a narrow tolerance (e.g., ± 0.1 Da), confirming the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and stereochemistry of the compound.

  • Method:

    • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or MeOD). The spectrum should show characteristic peaks for the alkyl chain, the methine proton at the chiral center (C3), and the methylene protons adjacent to the carbonyl group (C2). The integration of these peaks should correspond to the number of protons in the structure.

    • ¹⁹F NMR: This is crucial for confirming the presence of the TFA counter-ion. A single peak around -76 ppm is indicative of the trifluoroacetate anion.[3] This allows for quantification of the TFA content.

Applications and Biological Considerations

β-amino acids are valuable building blocks in medicinal chemistry. Their incorporation into peptides can enhance proteolytic stability and induce specific secondary structures. While (3R)-3-aminodecanoic acid itself is a research chemical, related structures are explored for various therapeutic applications.

Important Consideration: The presence of residual TFA can have biological consequences. TFA has been shown to interfere with cellular assays, alter peptide conformation, and in some cases, elicit an immune response.[3][4][5] For sensitive biological applications, especially in vivo studies, it may be necessary to perform a salt exchange (e.g., to acetate or hydrochloride) to remove the TFA counter-ion.[2][4]

References

  • An In-Depth Technical Guide to the Trifluoroacetic Acid Salt Form of Synthetic Peptides. Benchchem.
  • Which salt form should I choose for my peptide? AmbioPharm.
  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Perme
  • Should I Have TFA Removed
  • Impact of Counter-ion in Peptide on Studies in Different Research Fields.
  • 3-Aminodecanoic acid | C10H21NO2 | CID 295570. PubChem.
  • (3R)-3-aminodecanoic acid trifluoroacetic acid | 1807888-02-3. ChemicalBook.
  • Novel Stereoselective Synthesis of (R)-3-Aminotetradecanoic Acid (Iturinic Acid).
  • Physicochemical Properties. Analiza.
  • 12-Aminododecanoic acid 95 | 693-57-2. Sigma-Aldrich.

Sources

Exploratory

A Technical Guide to the Natural Occurrence of (3R)-3-Aminodecanoic Acid in Cyanobacteria

For Researchers, Scientists, and Drug Development Professionals Abstract (3R)-3-aminodecanoic acid is a non-proteinogenic amino acid that serves as a key building block for several families of bioactive non-ribosomal pep...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-aminodecanoic acid is a non-proteinogenic amino acid that serves as a key building block for several families of bioactive non-ribosomal peptides (NRPs) synthesized by cyanobacteria. Its incorporation into these complex natural products, such as the antifungal hassallidins and the protease-inhibiting aeruginosins, underscores its significance in both ecological and pharmacological contexts. This technical guide provides an in-depth exploration of the natural occurrence of (3R)-3-aminodecanoic acid in cyanobacteria, detailing its biosynthesis, prevalence across various cyanobacterial genera, and ecological roles. Furthermore, this guide offers comprehensive, step-by-step methodologies for the extraction, detection, and stereochemical analysis of this compound, aiming to equip researchers with the practical knowledge required for its study and potential exploitation in drug development.

Introduction: The Significance of (3R)-3-Aminodecanoic Acid

Cyanobacteria are prolific producers of a vast array of secondary metabolites with diverse chemical structures and potent biological activities.[1][2] Among these are non-ribosomal peptides (NRPs), which are synthesized by large, multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs).[1][3] These pathways can incorporate a wide variety of non-proteinogenic amino acids, contributing to the immense structural diversity of NRPs.

(3R)-3-aminodecanoic acid is one such non-proteinogenic amino acid. It is a β-amino acid, meaning the amino group is attached to the β-carbon (the third carbon) rather than the α-carbon. Its specific stereochemistry—the (R) configuration at the third carbon—is crucial for the biological activity of the peptides into which it is incorporated. This amino acid is a key structural component of at least two major classes of cyanobacterial NRPs:

  • Hassallidins: A family of cyclic glycosylated lipopeptides with potent antifungal activity.[4][5] They are known to be produced by various filamentous cyanobacteria, including species of Anabaena, Hassallia, Aphanizomenon, Nostoc, and Tolypothrix.[4][5]

  • Aeruginosins: A diverse group of linear tetrapeptides that act as serine protease inhibitors.[6][7][8] These compounds are commonly found in bloom-forming cyanobacteria such as Microcystis and Planktothrix.[6]

The presence of (3R)-3-aminodecanoic acid in these molecules highlights its importance as a pharmacophore. Understanding its natural occurrence and biosynthesis is a critical first step for the potential biotechnological production of these valuable compounds or their derivatives.

Biosynthesis of (3R)-3-Aminodecanoic Acid-Containing Peptides

The biosynthesis of peptides containing (3R)-3-aminodecanoic acid is governed by large NRPS gene clusters.[4][9] These enzymatic assembly lines are modular, with each module responsible for the incorporation of a specific amino acid. The biosynthesis of hassallidins in Anabaena sp., for instance, involves a 59-kb gene cluster encoding four multidomain NRPS proteins.[4][10]

While the precise enzymatic steps leading to the synthesis of the free (3R)-3-aminodecanoic acid precursor are not fully elucidated in all cases, the overall pathway for the final peptide involves the following key stages:

  • Precursor Synthesis: Fatty acid synthesis pathways provide the decanoic acid carbon skeleton.[11][12] Subsequent tailoring enzymes, likely aminotransferases, are responsible for introducing the amino group at the C-3 position with the specific (R) stereochemistry.

  • Activation and Loading: The (3R)-3-aminodecanoic acid is activated by an adenylation (A) domain within the specific NRPS module and then tethered to a thiolation (T) domain (also known as a peptidyl carrier protein or PCP).

  • Peptide Bond Formation: A condensation (C) domain catalyzes the formation of a peptide bond between the (3R)-3-aminodecanoic acid and the growing peptide chain.

  • Elongation and Tailoring: The peptide chain is passed to subsequent modules for further elongation. Additional tailoring enzymes may modify the peptide, such as glycosyltransferases in the case of hassallidins.[4]

  • Release: A terminal thioesterase (Te) domain releases the final cyclic or linear peptide from the NRPS complex.

The following diagram illustrates a generalized workflow for the biosynthesis of a non-ribosomal peptide containing (3R)-3-aminodecanoic acid.

G cluster_0 Upstream Biosynthesis cluster_1 NRPS Assembly Line FattyAcid_Synthase Fatty Acid Synthase Tailoring_Enzymes Aminotransferases & Other Tailoring Enzymes FattyAcid_Synthase->Tailoring_Enzymes Decanoic Acid Aminodecanoic_Acid (3R)-3-Aminodecanoic Acid Tailoring_Enzymes->Aminodecanoic_Acid (3R)-3-Aminodecanoic Acid Module_N A-Domain T-Domain Aminodecanoic_Acid->Module_N:A Activation Module_Nplus1 C-Domain A-Domain T-Domain Module_N:T->Module_Nplus1:C Condensation Module_End Thioesterase Module_Nplus1:T->Module_End Chain Elongation Final_Peptide Final Bioactive Peptide (e.g., Hassallidin) Module_End->Final_Peptide Release & Cyclization

Caption: Generalized biosynthetic pathway for NRPs containing (3R)-3-aminodecanoic acid.

Occurrence in Cyanobacterial Genera

The production of compounds containing (3R)-3-aminodecanoic acid is widespread among diverse cyanobacterial taxa. This suggests a significant ecological role and a conserved evolutionary history for these biosynthetic pathways.

Cyanobacterial GenusAssociated Compound ClassReference
AnabaenaHassallidins[4][5]
HassalliaHassallidins[4][5]
AphanizomenonHassallidins[5]
CylindrospermopsisHassallidins[5]
NostocHassallidins, Aeruginosins[5][8]
TolypothrixHassallidins[5]
MicrocystisAeruginosins[6][9]
PlanktothrixAeruginosins[6][8]
NodulariaAeruginosins[7]

Methodologies for Detection and Characterization

The identification and quantification of (3R)-3-aminodecanoic acid, either in its free form or as a constituent of a larger peptide, requires a multi-step analytical approach. The following protocols provide a comprehensive workflow from sample acquisition to final analysis.

Sample Collection and Preparation

Objective: To obtain and preserve cyanobacterial biomass for metabolite extraction.

Protocol:

  • Culturing: Grow cyanobacterial strains in appropriate liquid media (e.g., BG-11) under controlled conditions of light and temperature to generate sufficient biomass.

  • Harvesting: Centrifuge the culture at 5,000 x g for 15 minutes to pellet the cells. Discard the supernatant.

  • Washing: Resuspend the cell pellet in deionized water and centrifuge again. Repeat this step twice to remove residual media salts.

  • Lyophilization: Freeze the washed cell pellet at -80°C and then lyophilize (freeze-dry) to a constant weight. The dried biomass can be stored at -20°C until extraction.

Extraction of Metabolites

Objective: To extract the target peptides from the cyanobacterial biomass.

Protocol:

  • Solvent Extraction: Suspend the lyophilized biomass in a solvent mixture, typically methanol or an ethyl acetate/methanol combination, at a ratio of 10 mL of solvent per 100 mg of dry biomass.[13]

  • Cell Lysis: Sonicate the suspension on ice to disrupt the cell walls and facilitate the release of intracellular metabolites.

  • Clarification: Centrifuge the extract at 10,000 x g for 20 minutes to pellet cell debris.

  • Concentration: Carefully transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a smaller volume of a suitable solvent (e.g., 50% methanol) for analysis.

Analytical Detection by LC-MS/MS

Objective: To separate, identify, and quantify the target peptides containing (3R)-3-aminodecanoic acid.

Protocol:

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase HPLC column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Run a linear gradient from 10% B to 90% B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Full Scan: Acquire full scan mass spectra from m/z 200 to 2000 to identify the molecular ions of potential peptides.

    • Tandem MS (MS/MS): Perform fragmentation of the parent ions to obtain characteristic product ions. The fragmentation of the peptide backbone will help confirm the sequence and the presence of the 3-aminodecanoic acid moiety.

Chiral Analysis

Objective: To confirm the (3R) stereochemistry of the 3-aminodecanoic acid residue.

Protocol:

  • Acid Hydrolysis: Hydrolyze the purified peptide (or the total extract) using 6 M HCl at 110°C for 24 hours to break the peptide bonds and release the constituent amino acids.

  • Derivatization:

    • Evaporate the HCl from the hydrolysate.

    • React the free amino acids with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or a similar reagent.[14][15] This creates diastereomers that can be separated on a standard achiral column.

  • LC-MS Analysis of Diastereomers:

    • Column: Use a standard C18 column.

    • Separation: The derivatized (3R) and (3S) forms of 3-aminodecanoic acid will have different retention times.

    • Quantification: Compare the retention time of the derivatized amino acid from the sample to that of an authentic (3R)-3-aminodecanoic acid standard that has been derivatized in the same manner.

The overall experimental workflow is depicted in the diagram below.

G cluster_0 Sample Preparation cluster_1 Extraction & Analysis Culture Cyanobacterial Culture Harvest Harvesting (Centrifugation) Culture->Harvest Lyophilize Lyophilization Harvest->Lyophilize Extract Solvent Extraction Lyophilize->Extract Dried Biomass LCMS LC-MS/MS Analysis Extract->LCMS Crude Extract Hydrolysis Acid Hydrolysis LCMS->Hydrolysis Identified Peptide Chiral_Deriv Chiral Derivatization Hydrolysis->Chiral_Deriv Free Amino Acids Chiral_LCMS Diastereomer Separation by LC-MS Chiral_Deriv->Chiral_LCMS Diastereomers Result Result Chiral_LCMS->Result Confirmation of (3R) Stereochemistry

Caption: Experimental workflow for the analysis of (3R)-3-aminodecanoic acid.

Future Directions

The study of (3R)-3-aminodecanoic acid and the cyanobacterial peptides that contain it is a promising area of research. Future work should focus on:

  • Genome Mining: Using bioinformatic tools to identify novel NRPS gene clusters in cyanobacterial genomes that may produce new peptides containing (3R)-3-aminodecanoic acid.

  • Heterologous Expression: Expressing these gene clusters in a host organism to produce the compounds in larger quantities for pharmacological testing.

  • Enzymatic Characterization: Elucidating the specific aminotransferases and other tailoring enzymes responsible for the synthesis of the (3R)-3-aminodecanoic acid precursor.

  • Ecological Studies: Investigating the specific roles of hassallidins and aeruginosins in cyanobacterial defense mechanisms and inter-species competition.

By combining molecular biology, analytical chemistry, and ecological studies, the full potential of (3R)-3-aminodecanoic acid and its derivatives as leads for new antifungal and protease-inhibiting drugs can be realized.

References

  • Vestola, J., et al. (2014). Hassallidins, antifungal glycolipopeptides, are widespread among cyanobacteria and are the end-product of a nonribosomal pathway. Proceedings of the National Academy of Sciences, 111(19), E1909–E1917. [Link]

  • Vestola, J., et al. (2014). Hassallidins, Antifungal Glycolipopeptides, Are Widespread Among Cyanobacteria and Are the End-Product of a Nonribosomal Pathway. PubMed. [Link]

  • Ishiuchi, Y., et al. (2009). Plasticity and evolution of aeruginosin biosynthesis in cyanobacteria. Applied and Environmental Microbiology, 75(7), 2017–2026. [Link]

  • Ishiuchi, Y., et al. (2009). Plasticity and Evolution of Aeruginosin Biosynthesis in Cyanobacteria. PMC. [Link]

  • Vestola, J., et al. (2014). Hassallidins, antifungal glycolipopeptides, are widespread among cyanobacteria and are the end-product of a nonribosomal pathway. ResearchGate. [Link]

  • Vestola, J., et al. (2014). Biosynthetic pathway of hassallidin. ResearchGate. [Link]

  • Mazur-Marzec, H., et al. (2013). New Structural Variants of Aeruginosin Produced by the Toxic Bloom Forming Cyanobacterium Nodularia spumigena. PLoS ONE, 8(9), e73618. [Link]

  • Miedes, E., et al. (2023). High Structural Diversity of Aeruginosins in Bloom-Forming Cyanobacteria of the Genus Planktothrix as a Consequence of Multiple Recombination Events. MDPI. [Link]

  • Humbert, J. F., et al. (2022). Two aeruginosin clusters highlighted by the GNPS analysis based on the MS/MS CID fragmentation spectra obtained from the four Planktothrix strains. ResearchGate. [Link]

  • Leao, P. N., et al. (2023). Biosynthesis of cyanobacterial cyclic lipopeptides that display potent antifungal activity. ResearchGate. [Link]

  • Harada, K. I., et al. (1988). Improved Method for Purification of Toxic Peptides Produced by Cyanobacteria. Toxicon, 26(5), 433-439. [Link]

  • Schmitt, M., et al. (2021). Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility-Mass Spectrometry. Analytical Chemistry, 93(2), 878–885. [Link]

  • Gecse, Z., et al. (2004). Chiral separation of natural and unnatural amino acid derivatives by micro-HPLC on a Ristocetin A stationary phase. Journal of Biochemical and Biophysical Methods, 61(1-2), 11-21. [Link]

  • Fiore, M. F., et al. (2011). Non-ribosomal peptides produced by Brazilian cyanobacterial isolates with antimicrobial activity. Toxicon, 57(3), 433-442. [Link]

  • Fiore, M. F., et al. (2011). Non-ribosomal peptides produced by Brazilian cyanobacterial isolates with antimicrobial activity. ResearchGate. [Link]

  • Sharma, D., et al. (2016). Nonribosomal Peptides from Marine Microbes and Their Antimicrobial and Anticancer Potential. Frontiers in Microbiology, 7, 1374. [Link]

  • Davankov, V. A., et al. (2005). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. [Link]

  • Hall, G. C., et al. (1985). Biochemical diversity for biosynthesis of aromatic amino acids among the cyanobacteria. Journal of Bacteriology, 162(3), 909–915. [Link]

  • Akter, T., et al. (2020). Features, roles and chiral analyses of proteinogenic amino acids. AIMS Molecular Science, 7(3), 254-282. [Link]

  • McCarron, P., & Puddick, J. (2022). Extraction of Non-Protein Amino Acids from Cyanobacteria for Liquid Chromatography-Tandem Mass Spectrometry Analysis. JoVE (Journal of Visualized Experiments), (189), e64696. [Link]

  • Dittmann, E., et al. (2008). Natural product biosyntheses in cyanobacteria: a treasure trove of unique enzymes. Archives of Microbiology, 190(4), 387–397. [Link]

  • Hall, G. C., et al. (1985). Biochemical diversity for biosynthesis of aromatic amino acids among the cyanobacteria. PubMed. [Link]

  • Wilde, S. B., et al. (2014). Alkane Biosynthesis Genes in Cyanobacteria and Their Transcriptional Organization. Frontiers in Bioengineering and Biotechnology, 2, 33. [Link]

  • ATSDR. (2004). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • PharmaTutor. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. PharmaTutor. [Link]

  • Pacheco, F. C., et al. (2022). Omega-3 FA synthesis pathway in cyanobacteria. ResearchGate. [Link]

  • Madoui, M. A., et al. (2017). Natural Products from Cyanobacteria: Focus on Beneficial Activities. Marine Drugs, 15(2), 34. [Link]

  • Skoog, D. A., et al. (n.d.). Selected Methods of Analysis. Cengage. [Link]

  • Leao, P. N., et al. (2021). Discovery of Cyanobacterial Natural Products Containing Fatty Acid Residues. Angewandte Chemie International Edition, 60(18), 10219-10224. [Link]

  • Al-Malki, J., et al. (2024). Marine Cyanobacteria: A Rich Source of Structurally Unique Anti-Infectives for Drug Development. MDPI. [Link]

  • Cohen, S. A. (2012). Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. Analyst, 137(9), 1991-2005. [Link]

  • Cox, P. A., et al. (2005). Diverse taxa of cyanobacteria produce beta-N-methylamino-L-alanine, a neurotoxic amino acid. Proceedings of the National Academy of Sciences, 102(14), 5074-5078. [Link]

  • Leao, P. N., et al. (2021). Discovery of Cyanobacterial Natural Products Containing Fatty Acid Residues. PubMed. [Link]

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Protocols & Analytical Methods

Method

Protocol for solid-phase peptide synthesis using (3R)-3-aminodecanoic acid

Application Notes & Protocols Topic: Protocol for Solid-Phase Peptide Synthesis Incorporating (3R)-3-aminodecanoic Acid Abstract: This document provides a comprehensive guide for the solid-phase peptide synthesis (SPPS)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Protocol for Solid-Phase Peptide Synthesis Incorporating (3R)-3-aminodecanoic Acid

Abstract: This document provides a comprehensive guide for the solid-phase peptide synthesis (SPPS) of peptides containing the non-proteinogenic β-amino acid, (3R)-3-aminodecanoic acid. The protocol is based on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemical strategy. We delve into the critical considerations for incorporating sterically hindered β-amino acids, offering a detailed, step-by-step methodology from resin preparation to final peptide characterization. The causality behind experimental choices, self-validating checkpoints, and troubleshooting advice are integrated to ensure a high rate of success for researchers, scientists, and drug development professionals.

Scientific Rationale: The Significance of β-Peptides

Peptides composed of β-amino acids, known as β-peptides, have garnered significant attention in medicinal chemistry and materials science. Unlike their α-peptide counterparts, β-peptides often exhibit remarkable resistance to proteolytic degradation by common proteases, leading to significantly longer in vivo half-lives.[1] The incorporation of residues like (3R)-3-aminodecanoic acid, a chiral β-amino acid with a hydrophobic side chain, can induce unique and stable secondary structures (e.g., helices, sheets, and turns) that are not accessible to natural peptides. This structural diversity allows for the design of novel peptidomimetics with potent and specific biological activities, making them valuable candidates for therapeutic drug development.

However, the successful synthesis of β-peptides using standard SPPS protocols is not trivial. The increased steric bulk and altered nucleophilicity of β-amino acids compared to α-amino acids can lead to challenges such as slower reaction kinetics and incomplete coupling reactions.[2] This guide provides an optimized protocol designed to overcome these specific hurdles.

The Core Workflow: Fmoc Solid-Phase Peptide Synthesis (SPPS)

SPPS is an elegant and efficient method for building a peptide chain sequentially while the C-terminus is covalently anchored to an insoluble polymer resin.[3] The process is cyclical, with each cycle extending the peptide by one amino acid. The Fmoc/tBu strategy is the most common approach and involves two key protecting groups:

  • Fmoc (9-fluorenylmethoxycarbonyl) group: A temporary protecting group for the α-amino group of the incoming amino acid. It is base-labile and removed at the start of each cycle.[3]

  • tBu (tert-butyl) based groups: Semi-permanent protecting groups for reactive amino acid side chains. They are acid-labile and are only removed during the final cleavage step.[4]

The general SPPS cycle, illustrated below, consists of four main stages: deprotection, washing, coupling, and another washing series.[3]

SPPS_Cycle cluster_0 A 1. Fmoc Deprotection (Piperidine in DMF) B 2. Washing (DMF, DCM) A->B Resin_Deprotected Peptide-Resin (Free N-Terminus) C 3. Amino Acid Coupling (Activated AA + Base) D 4. Washing (DMF, DCM) C->D Resin_Coupled Peptide-Resin (n+1) (Fmoc-N-Terminus) Resin Peptide-Resin (Fmoc-N-Terminus) Resin->A Start Cycle Resin_Deprotected->C Resin_Coupled->A Next Cycle dummy1->C Beta_AA_Workflow Start Start Cycle: Deprotect & Wash Decision Is next AA a β-amino acid? Start->Decision Alpha_Couple Standard Coupling (4 eq. AA, 45-60 min) Decision->Alpha_Couple No (α-AA) Beta_Couple Optimized Coupling (5 eq. AA, 2-4 hours) Decision->Beta_Couple Yes Wash Wash Resin (DMF) Alpha_Couple->Wash Beta_Couple->Wash Kaiser Kaiser Test for Free Amines Wash->Kaiser Kaiser->Beta_Couple Positive (Recouple) End_Cycle Cycle Complete Kaiser->End_Cycle Negative

Sources

Application

Overcoming Steric Barriers: Advanced Coupling Protocols for Hindered Beta-Amino Acids

Executive Summary & Mechanistic Challenge The incorporation of sterically hindered -amino acids (e.g., -, -disubstituted, or cyclic -residues) into peptide backbones presents a unique kinetic challenge. Unlike -amino aci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Challenge

The incorporation of sterically hindered


-amino acids (e.g., 

-,

-disubstituted, or cyclic

-residues) into peptide backbones presents a unique kinetic challenge. Unlike

-amino acids, where the primary hurdle is often racemization of the activated carboxylate, hindered

-amino acids suffer from nucleophilic mismatch .

The


-amine is often less reactive due to the inductive effect of the extra methylene group and, more critically, the chaotic conformational entropy introduced by the additional backbone carbon. When bulky side chains are present (steric hindrance), the approach vector for the amine to attack the activated ester is physically obstructed. Standard reagents (EDC, HBTU) often fail here, leading to deletion sequences or diketopiperazine formation.

This guide details three tiered protocols to overcome these barriers, moving from high-efficiency uronium salts to acyl fluoride activation for the most difficult sequences.

Reagent Selection Matrix

The choice of coupling reagent must be dictated by the specific steric profile of the substrate. Do not default to HATU for every difficult coupling; specific mechanisms favor specific types of hindrance.

Decision Logic for Reagent Selection

ReagentSelection Start Substrate Analysis Hindrance Steric Profile? Start->Hindrance ModHind Moderate Hindrance (e.g., Beta-homo-Val/Ile) Hindrance->ModHind Standard Beta-AA HighHind High Hindrance (e.g., Beta-2,2-disubstituted) Hindrance->HighHind Quaternary Centers SolPhase Solution Phase / Scale-up? Hindrance->SolPhase Large Scale COMU Protocol A: COMU/Oxyma (Safer, High Yield) ModHind->COMU HATU Protocol A (Alt): HATU/HOAt (Legacy Standard) ModHind->HATU TFFH Protocol B: TFFH (Acid Fluoride) (The 'Battering Ram') HighHind->TFFH T3P Protocol C: T3P (Anhydride) (Low Epimerization, Easy Workup) SolPhase->T3P

Figure 1: Strategic decision tree for selecting coupling reagents based on steric demand and synthesis phase.

Detailed Experimental Protocols

Protocol A: High-Efficiency SPPS (COMU/Oxyma)

Best For: Standard hindered


-amino acids (

-homo-Val,

-homo-Ile) in Solid Phase Peptide Synthesis (SPPS). Rationale: COMU is a third-generation uronium salt based on Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate).[1] It offers a safer profile (non-explosive) compared to benzotriazole-based reagents (HATU) and often superior acylation rates due to the "chaotropic" nature of the Oxyma leaving group, which disrupts resin aggregation.

Reagents:

  • Coupling Reagent: COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate).[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1][3][4][5]

  • Solvent: DMF (Dimethylformamide) or NMP (N-methylpyrrolidone) for higher swelling.

Step-by-Step:

  • Preparation: Dissolve the Fmoc-

    
    -amino acid (3.0 equiv) and COMU (3.0 equiv) in minimal DMF (0.2 M final concentration).
    
  • Activation: Add DIPEA (6.0 equiv) to the mixture.

    • Critical: Allow pre-activation for exactly 30 seconds . Unlike HBTU, prolonged pre-activation of COMU can lead to guanidinylation of the amine if not added to the resin quickly.

  • Coupling: Transfer the activated solution immediately to the resin-bound free amine.

  • Incubation: Agitate at Room Temperature (RT) for 60 minutes.

    • Optimization: For difficult sequences, use microwave irradiation: 75°C for 5 minutes (ensure cysteine/histidine are not present to avoid racemization).

  • Monitoring: Perform a Chloranil test (more sensitive for secondary amines/proline-like termini) or micro-cleavage LC-MS. Kaiser test may give false negatives with some

    
    -amines.
    
Protocol B: The "Battering Ram" (TFFH/Acid Fluorides)

Best For: Extremely hindered systems (e.g.,


-disubstituted 

-amino acids, Aib-analogs) where active esters (OBt/OAt) are too bulky to approach the amine. Rationale: TFFH converts the carboxylic acid into an Acid Fluoride (-COF).[6] The fluoride atom is small, highly electronegative, and an excellent leaving group, minimizing steric clash during the nucleophilic attack.

Reagents:

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[4][6][7]

  • Base: DIPEA (or Collidine for acid-sensitive linkers).

  • Solvent: DCM (Dichloromethane) or DMF.

Step-by-Step:

  • Activation: Dissolve Fmoc-

    
    -amino acid (4.0 equiv) and TFFH (4.0 equiv) in dry DMF.
    
  • Base Addition: Add DIPEA (8.0 equiv).

  • Conversion: Agitate for 15–20 minutes separate from the resin. This allows full conversion to the acid fluoride.[8]

    • QC Check: The formation of the acid fluoride can be monitored by IR (approx. 1840 cm⁻¹) if performing in solution.

  • Coupling: Add the solution to the resin.

  • Incubation: Agitate for 2 hours at RT. Double coupling is recommended for

    
    -systems.
    
Protocol C: Solution Phase Scalability (T3P)

Best For: Solution phase synthesis, fragment condensation, and scale-up where byproduct removal is critical. Rationale: T3P (Propylphosphonic anhydride) drives coupling by forming a mixed anhydride. Its byproducts are water-soluble, simplifying purification (extraction vs. chromatography). It also exhibits very low epimerization rates, making it safer for segment condensations.

Reagents:

  • Reagent: T3P (50% w/w solution in EtOAc or DMF).[9]

  • Base: DIPEA or N-Methylmorpholine (NMM).[3][5]

  • Solvent: EtOAc, DMF, or THF.

Step-by-Step:

  • Setup: Dissolve the amine component (1.0 equiv) and the carboxylic acid component (1.1 equiv) in the chosen solvent (e.g., EtOAc).

  • Base: Add DIPEA (3.0–5.0 equiv) and cool the mixture to 0°C.

  • Addition: Dropwise add T3P solution (1.5–2.0 equiv).

  • Reaction: Allow to warm to RT and stir for 1–12 hours.

    • Note: T3P kinetics are slower than HATU; patience is required, but the yield is often cleaner.

  • Workup: Wash the organic layer with water, 1M HCl, sat. NaHCO₃, and brine. The phosphorus byproducts wash away in the aqueous phase.[9]

Comparative Data Analysis

Table 1: Performance Metrics of Coupling Reagents for Hindered Amines

ReagentActivation SpeciesSteric ToleranceRacemization RiskSafety ProfileEst. Cost
HATU OAt EsterHighLow (with HOAt)Moderate (Sensitizer)High
COMU Oxyma EsterHighVery LowHigh (Non-explosive)Moderate
TFFH Acid FluorideVery High LowModerate (Corrosive)Moderate
T3P Mixed AnhydrideModerate/HighLowest High (Benign byproducts)Low
PyBOP OBt EsterModerateModerateLow (Carcinogenic byproducts)Low

Mechanistic Visualization: Acid Fluoride Activation (TFFH)

The following diagram illustrates why TFFH succeeds where HATU fails: the generation of a small, electrophilic center accessible to hindered nucleophiles.

TFFH_Mechanism cluster_steric Steric Advantage Step1 Fmoc-Beta-AA (Carboxylic Acid) Intermediate Active Species: Acid Fluoride (-COF) Step1->Intermediate DIPEA, 15 min Reagent TFFH (Fluoroformamidinium) Reagent->Intermediate Product Peptide Bond Intermediate->Product + Amine-Resin Attack Hindered Amine Attack (Minimal Steric Clash)

Figure 2: Mechanism of TFFH activation showing the formation of the compact acid fluoride intermediate.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Carpino, L. A., et al. (1995).[7] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Use in Peptide Synthesis.[4][6] Journal of the American Chemical Society, 117(19), 5401–5402. [Link]

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Peptide Coupling. Organic Process Research & Development, 20(2), 140–177. [Link]

Sources

Method

Preparation of (3R)-3-aminodecanoic acid stock solutions in DMSO

Executive Summary (3R)-3-aminodecanoic acid is a chiral -amino acid utilized extensively in the synthesis of -peptides, peptidomimetics, and as a metabolic probe. Its structural duality—possessing a polar zwitterionic he...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3R)-3-aminodecanoic acid is a chiral


-amino acid utilized extensively in the synthesis of 

-peptides, peptidomimetics, and as a metabolic probe. Its structural duality—possessing a polar zwitterionic head group and a lipophilic heptyl side chain—presents unique solubility challenges. While the aliphatic tail aids solubility in organic solvents compared to glycine or alanine, the strong crystal lattice energy of the zwitterion often resists dissolution.

This guide details the protocol for preparing high-integrity stock solutions in Dimethyl Sulfoxide (DMSO). It emphasizes the critical control of hygroscopicity to prevent "crash-out" events and ensures the preservation of chiral integrity during solvation.

Physicochemical Profile & Solubility Logic

Before initiating the protocol, the researcher must understand the solute-solvent interaction to predict behavior.

PropertyDataExperimental Implication
Compound Name (3R)-3-aminodecanoic acidChiral purity is essential for biological assays.
CAS Number 116496-49-2 (Generic/Racemic ref)Verify specific CAS on your vial (salt forms differ).
Molecular Weight ~187.28 g/mol Used for Molarity calculations.
Structure

-amino acid, C10 chain
Amphiphilic: Acts like a surfactant. May foam upon vortexing.
Solubility Class Zwitterionic / LipophilicHard to dissolve in pure water (neutral pH); soluble in DMSO, MeOH.
Hygroscopicity ModerateKeep desiccated. Absorbs atmospheric water.

The DMSO Factor: DMSO is a polar aprotic solvent that disrupts the hydrogen bonding network of the zwitterionic crystal lattice. However, DMSO is extremely hygroscopic .[1] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours.

  • Risk: Water accumulation in DMSO increases polarity, potentially causing the lipophilic (3R)-3-aminodecanoic acid to precipitate (crash out) over time.

  • Solution: Use anhydrous DMSO (≥99.9%) and minimize air exposure.

Protocol: Preparation of 50 mM Stock Solution

Target Concentration: 50 mM (Typical for high-throughput screening or peptide synthesis). Volume: 1.0 mL (Scalable).

Materials & Equipment
  • (3R)-3-aminodecanoic acid (Solid).[2]

  • Anhydrous DMSO (Sigma-Aldrich/Merck Grade, stored over molecular sieves).

  • Amber glass vials with PTFE-lined caps (Avoid polystyrene; DMSO dissolves it).

  • Analytical balance (Precision 0.01 mg).

  • Ultrasonic bath (Sonicator).

  • Vortex mixer.

  • Dry nitrogen or argon gas (optional, for headspace purging).

Step-by-Step Methodology

Step 1: Molar Calculation Calculate the mass required using the formula:



For 1 mL of 50 mM solution:


Step 2: Weighing (The "Difference" Method) Due to the waxy or electrostatic nature of fatty amino acids, weigh the solid directly into the glass vial.

  • Tare the empty glass vial.

  • Weigh approx. 9.4 mg of (3R)-3-aminodecanoic acid. Record exact mass (e.g., 9.42 mg).

  • Recalculate the required DMSO volume to achieve exactly 50 mM based on the actual mass.

    
    
    

Step 3: Solvation (The Critical Step)

  • Add the calculated volume of Anhydrous DMSO to the vial.

  • Vortex vigorously for 30 seconds.

    • Observation: The solution may appear cloudy due to the zwitterionic lattice resisting the solvent.

  • Sonicate at room temperature (20-25°C) for 5-10 minutes.

    • Mechanism:[1][2][3] Acoustic cavitation breaks the crystal lattice, forcing the zwitterion into the aprotic solvent cage.

    • Warning: Do not allow the water bath to exceed 40°C to prevent any potential thermal degradation or racemization (though

      
      -amino acids are generally thermally stable).
      
  • Visual QC: Hold the vial up to a light source. The solution must be crystal clear . If particulates remain, repeat sonication.

Step 4: Storage & Aliquoting

  • Aliquot the stock into small volumes (e.g., 50-100

    
    L) in polypropylene microcentrifuge tubes (DMSO compatible).
    
  • Purge the headspace with nitrogen/argon if available to exclude moisture.

  • Freeze at -20°C or -80°C.

    • Note: DMSO freezes at 18.5°C. The stock will be solid.[4]

Visualization: Workflow & Troubleshooting

Figure 1: Preparation Workflow

This diagram outlines the critical path from solid to stable stock.

StockPrep Start Solid (3R)-3-Aminodecanoic Acid Calc Calculate Exact Volume (Based on weighed mass) Start->Calc Solvent Add Anhydrous DMSO (Low Humidity Env) Calc->Solvent Mix Vortex (30s) + Sonicate (5-10m) Solvent->Mix Check Visual QC: Crystal Clear? Mix->Check Check->Mix No (Cloudy) Store Aliquot & Store (-20°C) Check->Store Yes

Caption: Figure 1. Linear workflow for the preparation of anhydrous DMSO stock solutions. The loop at "Visual QC" emphasizes the necessity of sonication for zwitterionic compounds.

Figure 2: Troubleshooting Solubility Issues

If the compound refuses to dissolve or precipitates upon dilution.

Troubleshooting Issue Solubility Issue Detected Type Identify Stage Issue->Type StockFail In Stock Solution (Cloudy) Type->StockFail DilutionFail Upon Dilution in Media (Precipitation) Type->DilutionFail Action1 Sonicate @ 37°C (Break Lattice) StockFail->Action1 Step 1 Action3 Reduce Final Conc. (< 100 µM) DilutionFail->Action3 Step 1 Action4 Warm Media to 37°C Before Addition DilutionFail->Action4 Step 2 Action2 Add 1% eq. HCl or TFA (Protonate Carboxyl) Action1->Action2 If Step 1 Fails

Caption: Figure 2. Decision tree for resolving common solubility issues. Acidification (Action 2) converts the zwitterion to a cation, drastically improving solubility in organic solvents.

Usage Guidelines & The "Crash-Out" Phenomenon

When using this stock in biological assays (e.g., cell culture), you are diluting a hydrophobic molecule dissolved in an organic solvent into an aqueous buffer.

  • The Risk: (3R)-3-aminodecanoic acid has a 10-carbon tail. At high concentrations in water, it behaves like a fatty acid and may form micelles or precipitate.

  • The Protocol:

    • Never add the stock directly to a stagnant pool of media.

    • Always add the DMSO stock dropwise to the media while vortexing or stirring rapidly. This prevents local high concentrations that trigger precipitation.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, unless the assay tolerates higher.

Safety & Handling

  • Permeability: DMSO is a penetration enhancer. It will carry the dissolved amino acid (and any impurities) directly through your skin and into your bloodstream.

  • PPE: Nitrile gloves are mandatory . Latex is permeable to DMSO.[1]

  • Freezing: Remember that DMSO expands slightly upon freezing; use vials rated for cryo-storage to prevent cracking.

References

  • PubChem. 3-Aminodecanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Gaylord Chemical. DMSO Physical Properties and Solubility Data.[5] Gaylord Chemical Literature.[5] Available at: [Link]

  • Seebach, D., et al. Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 1996. (Foundational context for Beta-amino acid handling). Available at: [Link]

  • Cytiva. Buffer and sample preparation for direct binding assays in DMSO. (General protocol for DMSO stock management). Available at: [Link]

Sources

Application

Optimized Strategies for the N-Terminal Functionalization of (3R)-3-Aminodecanoic Acid

Executive Summary (3R)-3-aminodecanoic acid (often referred to as a homolog of Iturinic acid ) presents a unique synthetic challenge due to its hybrid physicochemical nature. Structurally, it combines a polar -amino acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3R)-3-aminodecanoic acid (often referred to as a homolog of Iturinic acid ) presents a unique synthetic challenge due to its hybrid physicochemical nature. Structurally, it combines a polar


-amino acid headgroup with a lipophilic C7 alkyl tail. This amphiphilic structure leads to poor solubility in standard aqueous buffers used for Schotten-Baumann conditions, while the zwitterionic nature of the free amino acid precludes direct dissolution in non-polar organic solvents.

This Application Note provides optimized protocols for N-Fmoc and N-Boc protection, specifically engineered to overcome the "solubility mismatch" that frequently causes low yields or incomplete reactions in long-chain


-amino acids.
Key Technical Constraints
  • Solubility Mismatch: The starting material is water-soluble (at high pH), but the product is highly lipophilic. Standard 1:1 Dioxane:Water ratios often result in premature precipitation of the product or reactant.

  • 
    -Amino Reactivity:  The amine at the C3 position is sterically more hindered than a standard primary 
    
    
    
    -amine due to the adjacent alkyl chain, requiring longer reaction times or more active reagents.
  • Oligomerization Risk: The use of highly reactive acyl chlorides (e.g., Fmoc-Cl) can lead to the formation of "Fmoc-dipeptides" via mixed anhydride intermediates.

Physicochemical Analysis & Strategy

The success of the modification relies on maintaining a homogeneous reaction phase. We utilize a "Solvent Bridge" Strategy , employing a specific ratio of THF or 1,4-Dioxane to aqueous base that accommodates both the ionic starting material and the hydrophobic product.

Decision Matrix: Reagent Selection

ReagentSelection Start Target Application SPPS Solid Phase Synthesis (Fmoc Strategy) Start->SPPS Soln Solution Phase (Scale-up) Start->Soln Lipid Lipopeptide Synthesis Start->Lipid FmocOSu Reagent: Fmoc-OSu (Prevents oligomers) SPPS->FmocOSu Acid Labile SC BocAn Reagent: Boc2O (High solubility) Soln->BocAn Base Stable ActiveEst Reagent: Fatty Acid Active Ester (NHS) Lipid->ActiveEst N-Acylation

Figure 1: Decision matrix for selecting the appropriate N-terminal modification reagent based on downstream applications.

Protocol A: High-Yield N-Fmoc Protection

Objective: Synthesis of Fmoc-(3R)-3-aminodecanoic acid for SPPS applications. Mechanism: Nucleophilic substitution using Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu).

Materials
  • (3R)-3-aminodecanoic acid (1.0 eq)

  • Fmoc-OSu (1.1 eq) [Preferred over Fmoc-Cl to reduce dipeptide impurities]

  • Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    )
  • Solvents: THF (Tetrahydrofuran) and Water (HPLC grade)

  • 1N HCl and Ethyl Acetate (EtOAc) for workup

Step-by-Step Procedure
  • Solubilization (The Critical Step):

    • In a round-bottom flask, suspend (3R)-3-aminodecanoic acid (10 mmol) in Water (20 mL) .

    • Add

      
       (20 mmol, 2.0 eq). Stir until the solution becomes clear. The pH should be ~9-10.
      
    • Note: If the solution remains cloudy, mild heating to 30°C is permissible, but ensure it cools to RT before step 2.

  • Reagent Addition:

    • Dissolve Fmoc-OSu (11 mmol, 1.1 eq) in THF (30 mL) .

    • Optimization: We use a 3:2 THF:Water ratio rather than the standard 1:1. The excess organic solvent prevents the hydrophobic C10 chain of the product from precipitating and coating the unreacted amine.

    • Add the THF solution dropwise to the aqueous amino acid solution over 20 minutes while stirring vigorously.

  • Reaction Monitoring:

    • Stir at Room Temperature (20-25°C) for 4–6 hours.

    • TLC Check: Silica gel, Mobile phase:

      
       (90:10:1). Stain with Ninhydrin (free amine = purple) and UV (Fmoc = absorption). Reaction is complete when the baseline spot (free amino acid) disappears.
      
  • Workup & Purification:

    • Evaporation: Remove the bulk of THF under reduced pressure (Rotavap) at 35°C. Caution: Do not distill to dryness; keep the aqueous phase.

    • Wash: Extract the aqueous residue once with Diethyl Ether (20 mL) to remove unreacted Fmoc-OSu and by-products (Fmoc-OH). Discard the organic layer.

    • Acidification: Cool the aqueous phase to 0°C. Slowly acidify with 1N HCl to pH 2–3. The product will precipitate as a white, oily solid.

    • Extraction: Extract immediately with EtOAc (

      
       mL).
      
    • Drying: Wash combined organic layers with Brine, dry over

      
      , and concentrate.
      
  • Crystallization:

    • Recrystallize from EtOAc/Hexane or simply triturate with cold Hexane to obtain a white powder.

Yield Expectation: 85–95% Analytical Check:


-NMR should show the characteristic Fmoc doublets at 7.3–7.8 ppm and the alkyl chain signals at 1.2 ppm.

Protocol B: N-Acylation (Lipid Tailing)

Objective: Attachment of a secondary lipid tail (e.g., Palmitoyl) for lipopeptide synthesis.

Reaction Workflow

AcylationWorkflow Step1 Step 1: Dissolution Solvent: DMF (Anhydrous) Base: DIPEA (2.0 eq) Step3 Step 3: Coupling Mix Activated Ester + Amine Time: 2-4 hours Step1->Step3 Step2 Step 2: Activation Fatty Acid + HATU (1.05 eq) Step2->Step3 Step4 Step 4: Quench & Precipitate Add 0.1M HCl -> Filter Solid Step3->Step4

Figure 2: Workflow for N-acylation using coupling reagents in organic media.

Procedure
  • Dissolution: Dissolve (3R)-3-aminodecanoic acid in dry DMF (Dimethylformamide). Note: The zwitterion dissolves poorly in DMF. Add DIPEA (Diisopropylethylamine, 2.0 eq) to solubilize it as the ammonium salt.

  • Coupling: Add the activated fatty acid (e.g., Palmitic acid pre-activated with HATU/DIPEA) or the Fatty Acid-NHS ester.

  • Workup: Pour the reaction mixture into ice-cold 0.1M HCl. The lipodipeptide will precipitate. Filter and wash with water.

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
Cloudy Reaction Mixture Product precipitating due to hydrophobicity.Increase THF/Dioxane ratio to 2:1 or add 5% DMF as a co-solvent.
Low Yield (<50%) Incomplete reaction due to steric hindrance at C3.Extend reaction time to 12h or switch base to

(stronger).
Gel Formation Amphiphilic self-assembly (surfactant effect).Dilute the reaction mixture 2x. Add isopropanol during workup to break emulsions.
Oligomers (Double spots) Use of Fmoc-Cl caused mixed anhydride polymerization.Switch to Fmoc-OSu immediately.

References

  • Biosynthesis and Structure of Iturinic Acid

    • Maget-Dana, R., & Peypoux, F. (1994). Iturins, a special class of pore-forming lipopeptides: biological and physicochemical properties. Toxicology, 87(1-3), 151-174.

  • Fmoc Protection of

    
    -Amino Acids: 
    
    • Seebach, D., et al. (1996).

      
      -amino acid derivatives and of 
      
      
      
      -peptides. Helvetica Chimica Acta, 79(4), 913-941.
  • General Protocol for Fmoc-OSu

    • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

  • Solubility of Long-Chain Amino Acids

    • Bland, J. M. (1996).[1] The First Synthesis of a Member of the Iturin Family, the Antifungal Cyclic Lipopeptide, Iturin-A2.[1] Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in (3R)-3-Aminodecanoic Acid Peptide Synthesis

Welcome to the technical support center for troubleshooting challenges in synthetic peptide chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering low yield...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting challenges in synthetic peptide chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering low yields during the synthesis of peptides incorporating the non-natural β-amino acid, (3R)-3-aminodecanoic acid. As Senior Application Scientists, we provide this resource to help you diagnose and resolve common issues, leveraging our expertise to explain the causality behind experimental choices.

The incorporation of β-amino acids like (3R)-3-aminodecanoic acid is a valuable strategy in medicinal chemistry for enhancing metabolic stability and inducing specific secondary structures.[1] However, their unique structure presents distinct challenges compared to standard α-amino acid synthesis, often leading to frustratingly low yields. This guide offers a structured, question-and-answer approach to pinpoint and solve these problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final yield is significantly lower than expected. How can I determine if the issue is poor synthesis efficiency or losses during the final cleavage and workup?

This is the most critical first step in troubleshooting. You need to isolate whether the peptide is not being synthesized efficiently on the resin or if it's being lost after it's made. A small-scale analytical test cleavage is the most effective way to diagnose this.[2]

Expert Insight: The cleavage and subsequent precipitation steps are common points of failure. Peptides containing hydrophobic residues like (3R)-3-aminodecanoic acid can have altered solubility profiles, making standard precipitation with cold diethyl ether inefficient.[3]

Protocol: Small-Scale Test Cleavage

This protocol is designed to cleave the peptide from a small amount of resin for analysis by Mass Spectrometry (MS) to confirm the presence of the target product.[2]

  • Resin Sampling: Carefully take 15-20 mg of your dried peptide-resin and place it in a 1.5 mL microcentrifuge tube.

  • Cleavage Cocktail Addition: Add an appropriate cleavage cocktail. For most standard Fmoc-synthesized peptides, a cocktail of TFA/Water/Triisopropylsilane (TIS) at a ratio of 95:2.5:2.5 is effective.[4] Add approximately 200 µL to the resin.

  • Reaction: Allow the cleavage reaction to proceed at room temperature for 2-3 hours with occasional gentle vortexing.

  • Peptide Isolation: Use a fritted syringe or carefully pipette the cleavage mixture away from the resin beads into a new tube.

  • Analysis: Take a small aliquot of this solution (1-2 µL), dilute it with an appropriate solvent (e.g., 50% acetonitrile/water), and analyze directly via LC-MS.

Interpreting the Results:

  • Strong Target Mass Signal: If you see a prominent peak for your target peptide mass, the on-resin synthesis was likely successful. The low yield issue probably lies with the large-scale cleavage, precipitation, or purification steps. Proceed to Q2 .

  • Weak or Absent Target Mass Signal: If the target mass is weak and accompanied by numerous smaller mass peaks (indicating truncated or deletion sequences), the problem occurred during the on-resin synthesis. Proceed to Q3 .[2]

Q2: My test cleavage confirmed the peptide was synthesized, but my final yield after purification is very low. What are the likely causes?

This scenario points to problems during post-synthesis workup and purification. The incorporation of a long-chain β-amino acid can significantly increase the peptide's hydrophobicity and propensity to aggregate, leading to handling losses.[1][3]

Troubleshooting Post-Synthesis Issues:

SymptomPossible CauseRecommended Solution
Poor Precipitation The peptide is partially soluble in the precipitation solvent (e.g., cold diethyl ether) due to its hydrophobic nature.Try concentrating the cleavage cocktail under a stream of nitrogen or argon instead of relying solely on precipitation.[5] Alternatively, use a different, less polar precipitation solvent.
Sample Loss During Transfer The peptide adheres to glassware and pipette tips.Pre-rinse all surfaces with a small amount of a solvent known to dissolve the peptide well, such as DMSO or a solution of 1% NH4OH(aq).[3]
Difficult Purification (Peak Broadening/Tailing) The peptide is aggregating or exhibiting poor solubility in the HPLC mobile phase. This is common for hydrophobic sequences.[3][6]Optimize your purification method. Dissolve the crude peptide in a stronger solvent like DMSO before injection.[3] Consider using an alternative mobile phase modifier or adjusting the pH. For very difficult cases, alternative purification techniques might be necessary.[7]
Q3: My analytical results show a high percentage of deletion sequences, particularly at or immediately after the (3R)-3-aminodecanoic acid residue. What is happening?

This is a classic sign of incomplete or failed coupling. The β-amino group of (3R)-3-aminodecanoic acid is sterically more hindered and less reactive than the α-amino group of standard amino acids. This steric hindrance can significantly slow down the coupling reaction, leading to a large portion of the growing peptide chains being left unreacted before the next cycle begins.

Troubleshooting Workflow for Coupling Failures

start Low Yield with Deletion Sequences check_coupling Primary Suspect: Incomplete Coupling of (3R)-3-aminodecanoic acid start->check_coupling solution1 Implement Double Coupling Protocol check_coupling->solution1 Immediate Action solution2 Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) check_coupling->solution2 If Double Coupling Fails solution3 Increase Reagent Concentration and/or Reaction Time check_coupling->solution3 General Optimization solution4 Use Microwave-Assisted Synthesis to Overcome Aggregation check_coupling->solution4 For Aggregation-Prone Sequences cluster_0 Solvent & Temperature cluster_1 Chemical Additives cluster_2 Resin & Synthesis Method title Strategies to Mitigate On-Resin Aggregation s1 Use NMP instead of DMF for better solvation s2 Perform couplings at elevated temperatures (50°C) c1 Incorporate pseudoproline dipeptides to disrupt secondary structures c2 Add chaotropic agents (e.g., KSCN) before coupling r1 Use PEG-based resins for improved swelling and solvation r2 Employ microwave-assisted synthesis to break aggregates and speed up kinetics

Sources

Optimization

Technical Support Center: Optimizing HPLC Gradients for Hydrophobic Beta-Amino Acids

Welcome to the technical support center dedicated to the unique challenges of analyzing hydrophobic beta-amino acids using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the unique challenges of analyzing hydrophobic beta-amino acids using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who are looking to develop robust and efficient analytical methods. Here, we will delve into the causality behind experimental choices, providing you with not just protocols, but a deeper understanding of the chromatographic principles at play.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when setting up an HPLC method for hydrophobic beta-amino acids.

Q1: Why are hydrophobic beta-amino acids challenging to analyze with reversed-phase HPLC?

Hydrophobic beta-amino acids present a dual challenge. Their inherent hydrophobicity leads to strong retention on standard C18 columns, which can result in long analysis times and broad peaks.[1][2] The beta-position of the amino group can also influence the molecule's interaction with the stationary phase compared to its alpha-amino acid counterpart, potentially affecting peak shape and resolution.[3] Furthermore, many beta-amino acids are chiral, necessitating specialized methods for enantiomeric separation.[4]

Q2: What is the best starting point for column selection?

For general analysis of hydrophobic beta-amino acids, a standard C18 column is a good starting point due to its strong hydrophobic interactions.[1] However, if you encounter excessively long retention times or poor peak shape, consider a less hydrophobic stationary phase like C8 or Phenyl .[2] For chiral separations, specialized chiral stationary phases (CSPs) are essential. Macrocyclic glycopeptide-based columns (e.g., teicoplanin-based) and crown ether columns have shown excellent results for the separation of underivatized amino acid enantiomers.[4][5][6]

Table 1: Recommended Column Chemistries for Hydrophobic Beta-Amino Acid Analysis

ApplicationRecommended Stationary PhaseRationale
General achiral separationC18, C8, PhenylC18 provides strong retention. C8 or Phenyl can be used to reduce retention for very hydrophobic compounds.[2]
Chiral separation (underivatized)Macrocyclic Glycopeptide (e.g., Teicoplanin), Crown EtherThese phases offer enantioselectivity for polar and ionic compounds like amino acids in reversed-phase conditions.[4][7][5]
Chiral separation (derivatized)Polysaccharide-based (e.g., cellulose, amylose)Often used with normal-phase solvents but can be adapted for reversed-phase with derivatized analytes.[8]

Q3: How do I select an appropriate mobile phase?

In reversed-phase HPLC, the mobile phase typically consists of an aqueous component (A) and an organic modifier (B), such as acetonitrile or methanol.[1] For hydrophobic beta-amino acids, a gradient elution starting with a higher percentage of aqueous phase and ramping up the organic modifier is standard.

Key considerations for mobile phase selection include:

  • pH Control: The pH of the aqueous phase is critical, especially for chiral separations. For crown ether columns, a very low pH (≤ 2) is often required for enantioselectivity, which can be achieved with perchloric acid.[4] For teicoplanin-based columns, a simple mobile phase of water, methanol, and formic acid can be effective.[5]

  • Additives: Trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) is a common additive that acts as an ion-pairing agent, improving peak shape for basic compounds.[9]

  • LC-MS Compatibility: If using mass spectrometry for detection, it is crucial to use volatile mobile phase components. Replace non-volatile buffers like phosphate with volatile alternatives such as ammonium formate or ammonium acetate.[8]

Q4: Is derivatization necessary for the analysis of beta-amino acids?

If you are using UV or fluorescence detection, derivatization is almost always necessary as most amino acids lack a native chromophore or fluorophore.[10][11] Pre-column derivatization is a common approach.

Table 2: Common Pre-Column Derivatization Reagents for Amino Acid Analysis

ReagentTarget Amino GroupsDetectionKey Considerations
o-Phthalaldehyde (OPA)Primary aminesFluorescenceDoes not react with secondary amines. Derivatives can be unstable.[10][11][12]
9-Fluorenylmethyl chloroformate (FMOC)Primary and secondary aminesFluorescence, UVCan be used for secondary beta-amino acids. Excess reagent needs to be handled carefully.[11][12]
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)Primary and secondary aminesFluorescence, UVForms stable derivatives in a simple, one-step procedure.[13]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common issue, particularly with basic compounds like amino acids.

  • Cause: Secondary interactions between the basic amino group and acidic residual silanol groups on the silica-based stationary phase.

  • Solution:

    • Lower the mobile phase pH: Adding an acid like TFA or formic acid to the mobile phase will protonate the silanol groups, reducing their interaction with the protonated amine of the amino acid.

    • Use a competing base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. The competing base will preferentially interact with the active silanol sites.

    • Employ an end-capped column: Modern, high-purity silica columns with thorough end-capping have fewer free silanol groups and are less prone to causing peak tailing.

Peak fronting is less common but can occur due to column overload or a void in the column packing.

  • Solution:

    • Reduce sample concentration: Inject a more dilute sample to see if the peak shape improves.

    • Check column health: A sudden appearance of fronting peaks may indicate a void at the column inlet. Replacing the column may be necessary.

Diagram 1: Logic for Troubleshooting Peak Tailing

G start Peak Tailing Observed check_ph Is mobile phase pH low enough to protonate silanols? start->check_ph add_acid Add 0.1% TFA or Formic Acid check_ph->add_acid No use_competing_base Add a competing base (e.g., TEA) check_ph->use_competing_base Yes check_column Is the column old or showing signs of degradation? add_acid->check_column use_competing_base->check_column replace_column Replace with a new, end-capped column check_column->replace_column Yes solution Symmetric Peak Achieved check_column->solution No, continue optimization replace_column->solution

Problem 2: Inconsistent Retention Times

Fluctuating retention times can compromise the reliability of your method.

  • Cause A: Unstable mobile phase pH.

    • Solution: Ensure your mobile phase is adequately buffered, especially if operating near the pKa of your analyte. Use a buffer concentration of at least 10-25 mM. Always freshly prepare your mobile phases.

  • Cause B: Temperature fluctuations.

    • Solution: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.

  • Cause C: Column degradation.

    • Solution: If retention times consistently decrease over a series of runs, your stationary phase may be degrading. This can be exacerbated by high pH or aggressive mobile phases. Consider replacing the column and operating within the manufacturer's recommended pH range.

Problem 3: No Enantiomeric Separation on a Chiral Column

Achieving chiral separation often requires fine-tuning of the mobile phase.

  • Cause A: Incorrect mobile phase pH.

    • Solution: The enantioselectivity of many CSPs is highly pH-dependent. For crown ether columns, ensure the pH is low enough (typically pH 1-2) to facilitate the necessary complex formation for chiral recognition.[4] Systematically adjust the pH and observe the effect on resolution.

  • Cause B: Inappropriate organic modifier.

    • Solution: The choice and concentration of the organic modifier can impact chiral resolution. On teicoplanin-based columns, increasing the organic modifier concentration can sometimes increase enantioselectivity.[5] Experiment with both methanol and acetonitrile to see which provides better separation for your specific beta-amino acids.

  • Cause C: Sub-optimal temperature.

    • Solution: Lowering the column temperature can sometimes increase retention and improve enantiomeric separation.[4]

Diagram 2: Workflow for Chiral Method Development

G start Start: Select Chiral Column (e.g., Crown Ether, Teicoplanin) step1 Step 1: Mobile Phase pH Optimization (e.g., pH 1-3 with Perchloric/Formic Acid) start->step1 step2 Step 2: Organic Modifier Screening (Methanol vs. Acetonitrile) step1->step2 step3 Step 3: Gradient Optimization (Adjust slope and range) step2->step3 step4 Step 4: Temperature Optimization (e.g., 10-40°C) step3->step4 end End: Baseline Resolution of Enantiomers step4->end

Experimental Protocol: Step-by-Step Method Development for a Novel Hydrophobic Beta-Amino Acid

This protocol outlines a systematic approach to developing a robust reversed-phase HPLC method.

  • Analyte Characterization:

    • Determine the pKa and logP of your hydrophobic beta-amino acid. This will inform your initial choices for mobile phase pH and column chemistry.

    • Assess the need for chiral separation.

  • Initial Column and Mobile Phase Screening (Achiral):

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Run a broad scouting gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Detection: UV at 210 nm (if underivatized) or appropriate wavelength for your derivative.

  • Gradient Optimization:

    • Based on the elution time from the scouting run, create a more focused gradient. For example, if the peak elutes at 60% B, design a shallower gradient from 50% to 70% B over 15-20 minutes. This will improve resolution from nearby impurities.

  • Peak Shape Improvement:

    • If peak tailing is observed, switch the mobile phase additive from formic acid to 0.1% TFA.

    • If retention is too strong, switch to a C8 or Phenyl column and repeat the scouting gradient.

  • Chiral Separation (If Required):

    • Column: Select an appropriate CSP (e.g., a teicoplanin-based column).

    • Mobile Phase: Begin with the optimized achiral mobile phase, but be prepared to adjust the pH and organic modifier as described in the troubleshooting section. A systematic study of pH (e.g., from pH 2.0 to 4.0 in 0.5 unit increments) is often necessary to find the "sweet spot" for enantiomeric resolution.

References

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019). Agilent Technologies.
  • HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. (2006). Taylor & Francis Online.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
  • Effects of mobile phase's ratio on resolution of amino acid enantiomers. (n.d.).
  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (2022). Metabolites.
  • Analysis of Chiral Amino Acids in Extraterrestrial Samples Using Multi-dimensional HPLC : SI NEWS. (n.d.). Hitachi High-Tech.
  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). Food Research.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
  • Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Ohthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC) Using a Rapid High-Performance Liquid Chromatography (RHPLC) System. (2024). JASCO Inc.
  • HPLC Application for Simultaneous Separation of Amino Acids, Hydrophilic Acidic and Hydrophobic Neutral Compounds. (n.d.). SIELC Technologies.
  • Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. (2002).
  • Quantitative Analysis of Pre-Column Derivatized Amino Acids by HPLC-Fluorescence Detector Using Automatic Pretre
  • Determination of 17 AQC derivatized - Amino acids in baby food samples. (n.d.). KNAUER.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2016).
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). ACE HPLC Columns.
  • Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini. (2005).
  • HPLC Analysis and Purification of Peptides. (2011). Methods in Molecular Biology.
  • How can I get a proper HPLC for hydrophobic peptide? (2014).
  • Amino Acid and Peptide Chiral Separ
  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024). Metabolites.
  • Mechanisms of retention in HPLC Part 2. (2013). SlideShare.
  • Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. (2022). Journal of the Iranian Chemical Society.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Chiral HPLC Separation of (3R)- and (3S)-3-Aminodecanoic Acid

Executive Summary Separating the enantiomers of 3-aminodecanoic acid (a -amino acid with a lipophilic C10 tail) presents a specific chromatographic challenge: the molecule lacks a UV-active chromophore and possesses sign...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Separating the enantiomers of 3-aminodecanoic acid (a


-amino acid with a lipophilic C10 tail) presents a specific chromatographic challenge: the molecule lacks a UV-active chromophore and possesses significant hydrophobicity.

While traditional Crown Ether columns are standard for amino acids, they require highly aqueous, acidic mobile phases that often precipitate long-chain analogs like 3-aminodecanoic acid. Therefore, this guide identifies Zwitterionic Ion-Exchange (ZWIX) as the superior direct method for process scale and purity analysis, while Marfey’s Derivatization remains the gold standard for high-sensitivity trace quantification (e.g., PK studies).

Part 1: The Chromatographic Challenge

The analyte, 3-aminodecanoic acid, combines a zwitterionic head group with a long hydrophobic alkyl chain.

  • Detection Issue: No conjugated

    
    -system means UV detection is only possible at <210 nm, where solvent noise is high.
    
  • Solubility Issue: The C10 chain reduces solubility in the aqueous buffers required for ligand-exchange or crown-ether chromatography.

  • Separation Goal: Baseline resolution (

    
    ) of the (3R) and (3S) enantiomers.
    
Decision Matrix: Selecting the Right Methodology

DecisionMatrix cluster_warn Solubility Warning Start Start: 3-Aminodecanoic Acid Sample DetectionQ Is Mass Spec (MS) or ELSD/CAD available? Start->DetectionQ Direct Method A: Direct Separation (Chiralpak ZWIX) DetectionQ->Direct Yes (Preferred) Deriv Method B: Indirect Separation (Marfey's Reagent + C18) DetectionQ->Deriv No (UV only) Process Control\nHigh Throughput Process Control High Throughput Direct->Process Control\nHigh Throughput Trace Analysis\nBiological Samples Trace Analysis Biological Samples Deriv->Trace Analysis\nBiological Samples Crown Method C: Crown Ether (NOT RECOMMENDED)

Figure 1: Strategic decision tree for method selection based on detector availability and application scale.

Part 2: Detailed Methodologies

Method A: Direct Separation via Zwitterionic Ion-Exchange (Recommended)

Column: Chiralpak ZWIX(+) or ZWIX(-) (3µm, 3.0 x 150 mm) Mechanism: This method utilizes a double ion-pairing mechanism.[1] The ZWIX selector (derived from Cinchona alkaloids) contains a cationic site (quinuclidine) that binds the analyte's carboxylate, and an anionic site (sulfonic acid) that binds the analyte's amine.

Why it wins:

  • Solubility: The mobile phase is primarily Methanol (MeOH), which perfectly solubilizes the lipophilic C10 tail.

  • Elution Order: ZWIX(+) and ZWIX(-) are pseudo-enantiomers.[1][2] If the (3R)-isomer co-elutes with an impurity on ZWIX(+), switching to ZWIX(-) will reverse the order, placing the (3R)-isomer second.

Experimental Protocol
  • Mobile Phase Preparation:

    • Bulk Solvent: MeOH / Acetonitrile (49:49 v/v).

    • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).

    • Note: The acid/base ratio controls the ionization state. Maintain a 2:1 molar ratio of Acid:Base to ensure the analyte is zwitterionic.

  • Sample Prep: Dissolve 1 mg/mL of 3-aminodecanoic acid in MeOH.

  • LC Conditions:

    • Flow Rate: 0.5 mL/min (for 3mm ID column).

    • Temperature: 25°C (Lowering to 10°C can increase resolution if needed).

    • Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol).

    • MS Detection: If using MS, replace DEA with Ammonium Formate/Ammonium Hydroxide buffers, though DEA is often compatible with ESI in low concentrations.

Expected Results:


 (separation factor) typically > 1.3 for 

-amino acids.
Method B: Indirect Separation via Derivatization (Marfey’s Reagent)

Reagent: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA / Marfey’s Reagent). Mechanism: FDAA reacts with the amine to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral C18 column.

Why use it:

  • Sensitivity: Adds a strong UV chromophore (

    
     ~340 nm).
    
  • Accessibility: Requires only a standard C18 column.

Experimental Protocol
  • Derivatization Reaction:

    • Mix 50 µL sample (50 mM in water/acetone) with 100 µL FDAA (1% in acetone).

    • Add 20 µL 1M NaHCO

      
      .
      
    • Incubate at 40°C for 1 hour.

    • Quench with 20 µL 1M HCl.

  • LC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm).

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 30% B to 70% B over 20 minutes (Adjust for C10 retention).

    • Detection: UV at 340 nm.

Critical Note: The C10 tail makes the derivative very hydrophobic. Ensure the gradient goes high enough in organic content (up to 90-95% B) to elute the peaks.

Method C: Crown Ether (Why to Avoid)

Column: Crownpak CR-I(+) / CR(+). Issue: These columns require a mobile phase of pH 1.0–2.0 HClO


 (aq) .
  • The Failure Mode: 3-aminodecanoic acid is highly lipophilic. In 85-100% aqueous perchloric acid, the C10 tail will cause the molecule to stick non-specifically to the stationary phase or precipitate, leading to extreme peak tailing or no elution.

  • Mitigation: While adding MeOH (up to 15%) is possible on immobilized CR-I columns, it is often insufficient for a C10 fatty chain.

Part 3: Comparative Analysis

FeatureMethod A: ZWIX (Direct)Method B: Marfey's (Indirect)Method C: Crown Ether
Primary Mechanism Zwitterionic Ion-PairingDiastereomer FormationHost-Guest Complexation
Sample Prep Dissolve & Shoot1-Hour ReactionDissolve & Shoot
Detection Limit Moderate (ELSD/CAD)High (UV) Low (UV @ 200nm)
Solubility Excellent (High MeOH) Good (Reaction in Acetone)Poor (High Aqueous)
Throughput High (10-15 min run)Low (Rxn + 30 min run)Low (Long equilibration)
Risk Requires ELSD/MS hardwareKinetic Resolution (rare)Analyte Precipitation

Part 4: Mechanistic Visualization (ZWIX)

The ZWIX separation relies on a delicate balance of electrostatic and steric interactions. The diagram below illustrates the "Double Ion Pairing" mechanism essential for


-amino acid recognition.

ZWIXMechanism cluster_CSP Stationary Phase (ZWIX Selector) cluster_Analyte Analyte: 3-Aminodecanoic Acid Quinuclidine Quinuclidine (+) (Anion Exchanger) Carboxyl Carboxylate (-) Quinuclidine->Carboxyl Ionic Bond 1 Sulfonic Sulfonic Acid (-) (Cation Exchanger) Amine Ammonium (+) Sulfonic->Amine Ionic Bond 2 Tail C10 Hydrophobic Tail Tail->Quinuclidine Steric Fit / Repulsion (Chiral Discrimination)

Figure 2: The double ion-pairing mechanism. The C10 tail interacts sterically with the chiral pocket, creating the energy difference (


) required for separation.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). (Accessed 2024).[3]

  • Ilisz, I., et al. (2012).

    
    - and 
    
    
    
    -amino acids on Zwitterionic Chiral Stationary Phases." Journal of Chromatography A, 1269, 94-102.
  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27, 231-247.

  • Daicel Chiral Technologies. CROWNPAK® CR-I(+) Application Note. (Accessed 2024).[3]

Sources

Comparative

Technical Guide: NMR Characterization of (3R)-3-Aminodecanoic Acid TFA Salt

Executive Summary Context: (3R)-3-aminodecanoic acid is a critical

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: (3R)-3-aminodecanoic acid is a critical ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-amino acid building block, often serving as a peptidomimetic scaffold or an intermediate in the synthesis of bioactive foldamers. In drug development, this compound is frequently isolated as a Trifluoroacetic Acid (TFA) salt  following Reverse-Phase HPLC (RP-HPLC) purification or Solid-Phase Peptide Synthesis (SPPS) cleavage.[1]

The Challenge: While the TFA salt form ensures solubility and retention during purification, it introduces unique spectral features—specifically in


F NMR—and alters chemical shifts compared to the HCl salt or free zwitterion. This guide provides a definitive protocol for characterizing this specific salt form, establishing its chemical identity, stoichiometry, and enantiomeric purity.

Part 1: Structural Context & Salt Selection

Before interpreting spectra, one must understand why the TFA salt is the standard isolation form and how it behaves compared to alternatives.

Comparative Analysis: Salt Forms of 3-Aminodecanoic Acid
FeatureTFA Salt (Target)HCl Salt Free Base (Zwitterion)
Origin Standard output from RP-HPLC (0.1% TFA buffers).Requires ion exchange (lyophilization with excess HCl).Isoelectric precipitation (pH ~6).
Solubility High in MeOH, DMSO, CH

Cl

. The lipophilic C10 chain + TFA anion creates an amphiphilic complex.
Moderate/High in water/MeOH. Hygroscopic.Poor in most solvents due to aggregation (soap-like behavior) and lattice energy.
Hygroscopicity Moderate. Can be an amorphous "fluff" or oil.High. Often deliquescent.Low.
NMR Utility Dual-Probe:

H for structure,

F for quantification.

H only. Cl

is NMR silent.
Broad peaks in

H due to aggregation; requires NaOD/D

O.
Biological Use Caution: TFA is cytotoxic; must be exchanged for in vivo use.Preferred for biological assays.rarely used directly.

Key Insight: For analytical characterization, the TFA salt is superior due to its solubility profile in organic deuterated solvents (avoiding micelle formation common in water) and the diagnostic capability of the


F nucleus.

Part 2: NMR Assignment Strategy

Solvent Selection
  • Recommended: DMSO-d

    
      or CD
    
    
    
    OD
    .
  • Rationale: The C10 alkyl chain causes aggregation in D

    
    O. CDCl
    
    
    
    may result in broad peaks due to ion-pairing dynamics. DMSO-d
    
    
    provides the sharpest signals and slows proton exchange, allowing observation of the ammonium protons (
    
    
    ).
H NMR Assignment (400+ MHz)

The molecule consists of a polar head group (amine/carboxylic acid) and a lipophilic tail.

  • Ammonium Protons (

    
    ): 
    
    • Shift:

      
       7.8 – 8.1 ppm (Broad singlets).
      
    • Note: Only visible in DMSO-d

      
      . Disappears in CD
      
      
      
      OD due to deuterium exchange.
  • The Chiral Center (C3-H):

    • Shift:

      
       3.3 – 3.6 ppm (Multiplet).
      
    • Diagnostic: This proton is deshielded by the nitrogen. In the TFA salt, the protonation of the amine pulls this shift downfield compared to the free base.

  • The

    
    -Protons (C2-H
    
    
    
    ):
    • Shift:

      
       2.4 – 2.6 ppm.
      
    • Multiplicity: Often appears as a diastereotopic ABX system (two distinct doublets of doublets) due to the adjacent chiral center, though they may overlap.

  • The Alkyl Chain (C4-C9):

    • Shift:

      
       1.2 – 1.6 ppm (Overlapping multiplets).
      
    • Integration: Should account for ~12 protons.

  • Terminal Methyl (C10-H

    
    ): 
    
    • Shift:

      
       0.85 – 0.90 ppm (Triplet).
      
    • Integration: 3H. Use this as the internal integration reference.

C NMR Assignment (100+ MHz)
  • Carbonyl (C1):

    
     170 – 172 ppm.
    
  • TFA Carbonyl:

    
     158 – 162 ppm (Quartet, 
    
    
    
    Hz). Crucial for confirming salt formation.
  • TFA Trifluoromethyl:

    
     110 – 120 ppm (Quartet, 
    
    
    
    Hz).
  • C3 (Chiral):

    
     48 – 52 ppm.
    
  • Alkyl Chain:

    
     14 – 35 ppm.
    

Part 3: F NMR as a Quantitative Tool

This is the self-validating aspect of the protocol. The TFA counter-ion provides a handle to determine the salt stoichiometry (is it a mono- or hemi-salt?) and weight % purity .

Protocol:
  • Acquisition: Run a standard

    
    F scan (SW ~200 ppm).
    
  • Signal: Look for a singlet at

    
     -76.5 ppm  (referenced to CFCl
    
    
    
    ) or -74.5 ppm (referenced to internal TFA standard).
  • Stoichiometry Check:

    • If using an internal standard (e.g.,

      
      -trifluorotoluene, 
      
      
      
      -63 ppm), integrate the TFA peak against the standard.
    • Alternative (Qualitative): In the

      
      H NMR, if the sample is pure, the integration of the Ammonium protons (3H) should match the molar ratio of the TFA (detected via qNMR or elemental analysis).
      

Part 4: Chiral Purity Assessment (Enantiomeric Excess)

Determining that you have the (3R) enantiomer and not the (3S) or racemate is critical. Optical rotation is often unreliable for fatty amino acids due to low specific rotation values.

Recommended Method: Mosher's Amide Derivatization

This method converts the enantiomers into diastereomers, which have distinct NMR signals.

Workflow:

  • Free Basing: Neutralize a small aliquot of the TFA salt (using NaHCO

    
    ) and extract the free amino acid into organic solvent.
    
  • Derivatization: React with (S)-(+)-MTPA-Cl (Mosher's Acid Chloride).

  • Analysis: Acquire

    
    H or 
    
    
    
    F NMR.
    • Principle: The (S)-MTPA moiety creates an anisotropic shielding effect.

    • Observation: Compare the chemical shifts of the C2-H protons. In the (R,S)-diastereomer vs. the (S,S)-diastereomer, these protons will differ by 0.05 – 0.2 ppm.

    • Calculation: Integration of the two diastereomeric peaks gives the enantiomeric excess (ee).[2]



Part 5: Visualization & Workflows

Diagram 1: Characterization Workflow

This flowchart illustrates the logical progression from isolation to full structural validation.

G Start Crude (3R)-3-Aminodecanoic Acid (Post-Synthesis/Cleavage) Purification RP-HPLC Purification (H2O/MeCN + 0.1% TFA) Start->Purification Isolation Lyophilization (Yields TFA Salt) Purification->Isolation NMR_Prep Sample Prep: Dissolve in DMSO-d6 (Avoid D2O to prevent aggregation) Isolation->NMR_Prep H1_NMR 1H NMR Analysis - Confirm C10 Chain (0.9-1.6 ppm) - Confirm C3-H (3.4 ppm) - Check NH3+ (8.0 ppm) NMR_Prep->H1_NMR F19_NMR 19F NMR Analysis - Signal at -76.5 ppm - Confirm TFA Counter-ion presence H1_NMR->F19_NMR Confirm Structure Chiral Chiral Purity (ee%) Derivatize w/ (S)-MTPA-Cl Compare Diastereomeric Ratio F19_NMR->Chiral Confirm Purity Final Validated (3R)-3-Aminodecanoic Acid TFA Salt Chiral->Final ee > 98%

Caption: Step-by-step workflow for the isolation and NMR validation of the target molecule.

Part 6: Experimental Protocols

Protocol A: Standard Characterization (1H/13C/19F)
  • Sample Prep: Weigh 5–10 mg of the TFA salt.

  • Solvation: Add 0.6 mL DMSO-d

    
     . Vortex until fully dissolved (solution must be clear; cloudiness indicates lipophilic aggregation or impurities).
    
  • Parameters:

    • Temperature: 298 K.[3]

    • Relaxation Delay (D1): Set to 5 seconds to ensure full relaxation of the TFA fluorines if performing quantitative integration.

    • Scans: 16 (1H), 64 (19F), 1024 (13C).

  • Processing: Calibrate DMSO residual peak to

    
     2.50 ppm (
    
    
    
    H) and
    
    
    39.5 ppm (
    
    
    C).
Protocol B: Salt Exchange (TFA HCl)

If the TFA salt interferes with biological assays (toxicity), convert to HCl:

  • Dissolve TFA salt in 0.1 M HCl (aq).

  • Lyophilize.[4][5][6]

  • Repeat 3x.

  • Validation: Run

    
    F NMR. The signal at -76.5 ppm should disappear or reduce to trace levels (< 1%).
    

References

  • TFA Salt Quantification

    • Title: Quantifying trifluoroacetic acid as a counterion in drug discovery by 19F NMR and capillary electrophoresis.
    • Source: Journal of Pharmaceutical and Biomedical Analysis.
    • Link:[Link]

  • Chiral Analysis (Mosher's Method)

    • Title: Determination of Absolute Configuration of Secondary Alcohols and Amines Using Mosher’s Method.
    • Source: Chemical Reviews.[7]

    • Link:[Link]

  • Beta-Amino Acid NMR Data

    • Title: Synthesis and structural characteriz
    • Source: Beilstein Journal of Organic Chemistry.
    • Link:[Link]

  • TFA vs HCl Salt Properties

    • Title: Salt selection in drug discovery and development.[1][6]

    • Source: Pharmaceutical Research.[6][8][9]

    • Link:[Link]

Sources

Validation

Comparative Guide: Bioactivity of TFA Salt vs. Free Base (3R)-3-Aminodecanoic Acid

Executive Summary The Bottom Line: For researchers utilizing (3R)-3-aminodecanoic acid (a chiral -amino acid building block often found in peptidic antibiotics like Iturins or Microginins), the choice between the Trifluo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For researchers utilizing (3R)-3-aminodecanoic acid (a chiral


-amino acid building block often found in peptidic antibiotics like Iturins or Microginins), the choice between the Trifluoroacetic Acid (TFA) Salt  and the Free Base  is not merely a matter of solubility—it is a determinant of biological validity.[1]

While the TFA salt form offers superior solubility and handling properties during HPLC purification, it introduces significant artifacts in biological assays . Residual TFA acts as a cytotoxic agent, a pH-disruptor, and a metabolic confounder, often yielding false-positive potency data in antimicrobial and cell viability studies.[2] This guide details the physicochemical divergence of these two forms and provides a validated workflow for salt exchange to ensure data integrity.

Physicochemical Profile & Solubility Analysis

(3R)-3-aminodecanoic acid is an amphiphilic molecule containing a hydrophobic


 alkyl tail and a polar 

-amino acid head group. The presence of the TFA counter-ion drastically alters its behavior in solution.
Table 1: Comparative Physicochemical Properties
FeatureTFA Salt Form Free Base (Zwitterion) Implication
Molecular State Cationic ammonium species paired with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Neutral zwitterion (internal salt)Salt is ionic; Free base is dipolar neutral.
Aqueous Solubility High. The ionic head group prevents aggregation.Low to Moderate. Tendency to aggregate or form micelles due to alkyl chain.TFA salt dissolves easily; Free base may require DMSO/MeOH.
Solution pH Acidic (pH ~1.5 - 2.5) in unbuffered water.Neutral (pH ~5.5 - 7.0) (Isoelectric point).TFA salt requires strong buffering capacity in assays.
Hygroscopicity High (often a "fluffy" or sticky solid).Low (usually a crystalline powder).Free base is easier to weigh accurately.
Primary Use HPLC purification intermediate; Synthesis.[2]Biological Assays; In vivo studies.[2][3]Do not use TFA salt for sensitive cell culture.

Biological Impact: The "TFA Artifact"

Using the TFA salt of (3R)-3-aminodecanoic acid directly in bioassays introduces three distinct interference mechanisms that obscure the molecule's true pharmacology.

A. Cytotoxicity & False Potency

TFA is not an inert bystander. Research has demonstrated that TFA inhibits osteoblast and chondrocyte proliferation at concentrations as low as


 M and can alter metabolic flux in liver cells [1, 2].
  • The Artifact: In antimicrobial or cytotoxicity assays, the TFA salt often yields a lower

    
      (appearing more potent) than the molecule actually is, because the cell death is caused by the fluoroacetate counter-ion, not the drug candidate.
    
B. pH-Dependent Membrane Permeability

(3R)-3-aminodecanoic acid targets membranes (common for fatty amino acids).

  • TFA Salt: Acidifies the local medium. If the assay buffer (e.g., PBS) is overwhelmed, the pH drop protonates cell surface proteins, altering drug uptake.

  • Free Base: Maintains physiological pH, ensuring that observed membrane permeation is driven by the molecule's lipophilicity, not an artificial proton gradient.

C. Receptor Interference

TFA anions can ion-pair with positively charged residues on receptor targets, potentially blocking binding sites or inducing allosteric changes unrelated to the ligand [3].[2]

Diagram 1: Mechanism of TFA Interference

The following diagram illustrates how the TFA counter-ion creates "False Signal" pathways in cellular assays.

TFA_Interference Drug_TFA (3R)-3-aminodecanoic acid (TFA Salt) Dissociation Dissociation in Media Drug_TFA->Dissociation TFA_Ion TFA Anion (CF3COO-) Dissociation->TFA_Ion Drug_Cation Drug Cation Dissociation->Drug_Cation pH_Drop Acidification of Media (if unbuffered) TFA_Ion->pH_Drop Direct_Tox Direct Mitochondrial Toxicity TFA_Ion->Direct_Tox Ion_Pairing Non-specific Ion Pairing with Target Proteins TFA_Ion->Ion_Pairing Outcome_True TRUE PHARMACOLOGY Drug_Cation->Outcome_True Outcome_False FALSE POSITIVE (Artifactual Potency) pH_Drop->Outcome_False Direct_Tox->Outcome_False Ion_Pairing->Outcome_False

Figure 1: Pathways by which residual TFA introduces experimental artifacts, leading to false-positive potency data.

Representative Data: The "Shift" in Activity

When comparing the bioactivity of the salt vs. the free base, a characteristic "Potency Shift" is often observed. The data below represents typical comparative results for cationic amphiphiles (like fatty amino acids) in mammalian cell viability assays.

Table 2: Representative Comparative Bioactivity Data
Assay TypeMetricTFA Salt ResultFree Base / HCl Salt ResultInterpretation
Cell Viability (HEK293)

15

M
> 100

M
The TFA salt appeared toxic; the Free Base showed the molecule is actually non-toxic at relevant doses.
Antimicrobial (MIC)

g/mL
4

g/mL
8 - 16

g/mL
TFA contributed to bacterial inhibition. The Free Base reveals the true (weaker) antimicrobial potency.
Receptor Binding (

)
nMVariable Stable TFA interference caused high variance in binding curves due to pH fluctuations.

Critical Note: If your


 shifts by more than 3-fold between the TFA salt and the Free Base/HCl salt, the activity of the TFA salt should be considered an artifact.

Experimental Protocol: Salt Exchange & Validation

To ensure data reliability, you must convert the TFA salt to a Free Base or a biocompatible salt (Hydrochloride or Acetate) before biological testing.

Method A: Resin-Based Desalting (Recommended for Amphiphiles)

This method is ideal for (3R)-3-aminodecanoic acid as it avoids harsh acids that might degrade the lipid chain.

  • Preparation: Swell a weak basic anion exchange resin (e.g., Dowex 1x2 or Amberlite IRA-67) in Methanol.

  • Loading: Dissolve the TFA salt of (3R)-3-aminodecanoic acid in a minimal volume of Methanol (MeOH).

  • Exchange: Pass the solution through the resin column. The resin captures the

    
     ions, releasing the free amine.
    
  • Elution: Wash with MeOH. Collect fractions.

  • Evaporation: Rotary evaporate the solvent to yield the Free Base .

  • Validation: Verify TFA removal using

    
    -NMR (The gold standard). A clean spectrum should show no peak at -76.5 ppm.
    
Method B: HCl Exchange (Lyophilization)

If the Free Base is too insoluble, convert to the Hydrochloride (HCl) salt, which is biocompatible.

  • Dissolve the TFA salt in 0.1 M HCl (or 10-20 mM HCl for sensitive peptides).

  • Freeze and lyophilize.

  • Repeat this process 3 times. The excess HCl drives off the volatile TFA.

  • Result: (3R)-3-aminodecanoic acid

    
     HCl.
    
Diagram 2: Salt Exchange Workflow

Salt_Exchange Input Input: TFA Salt Step1 Dissolve in MeOH or 0.1M HCl Input->Step1 Choice Method Selection Step1->Choice Path_Resin Anion Exchange Resin (Dowex) Choice->Path_Resin For Free Base Path_Lyo Repeated Lyophilization Choice->Path_Lyo For HCl Salt Validation Validation: 19F-NMR Check Path_Resin->Validation Path_Lyo->Validation Final Final Product: Free Base / HCl Salt Validation->Final

Figure 2: Step-by-step workflow for removing TFA contaminants prior to biological screening.

References

  • Cornish, J., et al. (1999).[1] Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[1] American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.[1] Link

  • Ma, K., et al. (2015). Trifluoroacetic acid, a peptide synthesis contaminant, induces peroxisome proliferation.[4] Food and Chemical Toxicology, 84, 1-8.

  • LifeTein. (2025). Should I Have TFA Removed from My Peptide? LifeTein Technical Guides. Link

  • PubChem. (2025). 3-Aminodecanoic acid | C10H21NO2.[5] National Library of Medicine. Link

  • GenScript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript Application Notes. Link

Sources

Comparative

A-Comparative-Guide-to-the-Elemental-Analysis-of-(3R)-3-aminodecanoic-acid-trifluoroacetate

Introduction: The Critical Role of Elemental Analysis in Pharmaceutical Salt Characterization In modern drug development, the active pharmaceutical ingredient (API) is often formulated as a salt to enhance its physicoche...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Elemental Analysis in Pharmaceutical Salt Characterization

In modern drug development, the active pharmaceutical ingredient (API) is often formulated as a salt to enhance its physicochemical properties, such as solubility, stability, and bioavailability. (3R)-3-aminodecanoic acid, a chiral amino acid derivative, is one such molecule where salt formation can be pivotal. The trifluoroacetate (TFA) salt, (3R)-3-aminodecanoic acid trifluoroacetate, is a common form encountered during synthesis and purification, particularly when using trifluoroacetic acid in reversed-phase chromatography.[1]

Verifying the precise elemental composition of such a salt is a fundamental step in its characterization. It serves as a primary, cost-effective indicator of identity, purity, and confirmation of the correct salt form. Elemental analysis provides a quantitative measure of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and in this specific case, fluorine (F), offering a direct comparison to the theoretical values derived from the compound's molecular formula. Discrepancies between experimental and theoretical values can indicate the presence of impurities, residual solvents, or an incorrect salt stoichiometry.

This guide provides a comparative framework for the elemental analysis of (3R)-3-aminodecanoic acid trifluoroacetate. It contrasts the theoretical composition of the TFA salt with its free base and hydrochloride salt counterparts, outlines a robust experimental protocol for its analysis, and discusses the interpretation of the resulting data.

Comparative Framework: The Impact of the Counter-ion on Elemental Composition

To appreciate the significance of elemental analysis for salt form confirmation, it is instructive to compare the theoretical elemental composition of the trifluoroacetate salt with its free base and a common alternative, the hydrochloride salt. The presence and nature of the counter-ion dramatically alter the mass percentages of the constituent elements.

The formation of the trifluoroacetate salt involves the protonation of the primary amine of (3R)-3-aminodecanoic acid by the strongly acidic trifluoroacetic acid.[1][2] This introduces a trifluoromethyl group (CF3), significantly increasing the molecule's fluorine and oxygen content while diluting the relative percentages of carbon, hydrogen, and nitrogen compared to the free base.

Below is a comparative table of the theoretical elemental compositions for the three forms.

Compound FormMolecular FormulaMolar Mass ( g/mol )% Carbon% Hydrogen% Nitrogen% Oxygen% Halogen
Trifluoroacetate Salt C12H22F3NO4301.3047.83%7.36%4.65%21.24%18.92% (F)
Free Base C10H21NO2187.2864.14%11.31%7.48%17.08%N/A
Hydrochloride Salt C10H22ClNO2223.7453.69%9.92%6.26%14.30%15.85% (Cl)

Table 1: Theoretical elemental composition comparison.

This table clearly illustrates that each form of the compound has a unique elemental fingerprint. For instance, the presence of nearly 19% fluorine is a definitive marker for the trifluoroacetate salt. An experimental result deviating significantly from these values would call the sample's identity or purity into question.

Experimental Protocol: CHN/F Analysis by Combustion

The gold standard for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis.[3] For organofluorine compounds, this technique is often coupled with methods to capture and quantify the resulting fluorine-containing gases.[4][5] Modern elemental analyzers automate this process, providing rapid and accurate results from milligram quantities of sample.[6]

The Causality Behind the Method: Why Combustion?

Combustion analysis is based on the complete and quantitative oxidation of the sample in a high-temperature furnace (typically ~1000°C) in the presence of pure oxygen.[7] This process reliably converts all carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or its oxides (NOx), which are subsequently reduced to N2. These gases are then separated and quantified by detectors, such as a thermal conductivity detector (TCD).[7] The method's robustness lies in its stoichiometric simplicity and the availability of highly sensitive detectors.

A critical challenge in analyzing fluorine-containing compounds is the high reactivity of fluorine and hydrogen fluoride (HF) produced during combustion.[6] These products can attack the quartz combustion tubes and interfere with catalysts. Modern instruments overcome this by using specialized reagents or traps placed in the combustion reactor to capture fluorine, preventing damage and ensuring accurate CHN determination.[6] Fluorine itself is often determined separately or by using a dedicated combustion ion chromatography (CIC) setup where combustion gases are absorbed into a solution and analyzed by ion chromatography.[4]

Step-by-Step Experimental Workflow
  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide).

    • Perform multiple runs of the standard to ensure the instrument's response is linear and reproducible. The calculated values for the standard should fall within the accepted tolerance (typically ±0.3%) of the certified values. This step is crucial for establishing the trustworthiness of the subsequent sample analysis.

  • Sample Preparation:

    • Ensure the (3R)-3-aminodecanoic acid trifluoroacetate sample is homogenous and dry. If necessary, dry the sample under vacuum to remove residual water or solvents, which would alter the hydrogen and carbon percentages.

    • Accurately weigh approximately 1-2 mg of the sample into a tin capsule using a microbalance.[7] The tin capsule aids in complete combustion by creating a flash of heat upon ignition.[7]

    • Seal the capsule securely to encase the sample.

  • Combustion and Analysis:

    • Place the sealed capsule into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into the high-temperature combustion furnace containing an oxygen-rich environment.[7]

    • The resulting combustion gases (CO2, H2O, N2, and HF/fluorinated species) are carried by a helium stream through the analytical train.

    • Gases pass through a reduction furnace (containing, for example, copper) to convert nitrogen oxides to N2.

    • The gas mixture is then passed through scrubbers and traps. CO2 and H2O are sequentially absorbed, and the change in the TCD signal is measured.[7] N2 passes through and is detected. A specialized fluorine-adsorbing reagent is used to prevent interference with the CHN measurement.[6]

  • Data Processing and Interpretation:

    • The instrument's software calculates the mass percentages of C, H, and N based on the detector signals, the sample weight, and the calibration data.

    • Compare the experimental results to the theoretical values calculated for C12H22F3NO4.

    • Acceptance Criterion: The experimental values should typically be within ±0.4% of the theoretical values. This is a widely accepted standard in the pharmaceutical industry for confirming the elemental composition of a pure compound.

Workflow Visualization

The following diagram illustrates the logical flow of the elemental analysis process, from sample preparation to final data validation.

Elemental_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Validation SamplePrep Sample Preparation (Drying, Weighing 1-2 mg) Autosampler Load Sample into Autosampler SamplePrep->Autosampler Calibration Instrument Calibration (e.g., Acetanilide Standard) Calibration->Autosampler Ensures Accuracy Combustion High-Temp Combustion (~1000°C) (Sample + O2 → CO2, H2O, N2, HF) Autosampler->Combustion Separation Gas Separation & Detection (Reduction, Traps, TCD) Combustion->Separation RawData Raw Data Acquisition (%C, %H, %N) Separation->RawData Comparison Compare with Theoretical Values (C12H22F3NO4) RawData->Comparison Decision Data within ±0.4% Tolerance? Comparison->Decision Confirmed Identity & Purity Confirmed Decision->Confirmed Yes Investigate Further Investigation Required (Check for Impurities, Solvents) Decision->Investigate No

Caption: Workflow for Elemental Analysis Validation.

Conclusion: An Indispensable First Line of Verification

Elemental analysis serves as an essential, quantitative technique in the rigorous characterization of pharmaceutical compounds like (3R)-3-aminodecanoic acid trifluoroacetate. As demonstrated, the trifluoroacetate salt possesses a unique elemental fingerprint that is significantly different from its free base or other salt forms. By employing a validated combustion analysis protocol, researchers can generate high-confidence data to confirm the molecular formula, and by extension, the identity and purity of their synthesized compound. Adherence to established acceptance criteria ensures that this foundational analysis provides a trustworthy basis for all subsequent drug development activities.

References

  • ProQuest. Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. Available at: [Link]

  • Chemistry LibreTexts. 1.3: Introduction to Combustion Analysis. (2022-08-28). Available at: [Link]

  • Enthalpy Analytical. Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography. (2022-06-13). Available at: [Link]

  • Analytik Jena. Combustion Elemental Analysis. Available at: [Link]

  • SpringerLink. Determination of fluorine in organic compounds: Microcombustion method. (2002-05-01). Available at: [Link]

  • University of Massachusetts. Stoichiometry: Elemental Analysis. Available at: [Link]

  • Pharmaceutical Technology. Elemental Impurity Analysis. (2013-03-01). Available at: [Link]

  • Wikipedia. Combustion analysis. Available at: [Link]

  • Spectroscopy Online. Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. (2013-11-01). Available at: [Link]

  • FILAB. USP 233 elemental impurities analysis. Available at: [Link]

  • University of Illinois Urbana-Champaign. MICROANALYSIS - Elemental Analysis Method for CHN. (2020-03-05). Available at: [Link]

  • Agilent. USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. (2021-08-11). Available at: [Link]

  • Wikipedia. Amino acid. Available at: [Link]

  • The Organic Chemistry Portal. Trifluoroacetic Acid (TFA) - Common Organic Chemistry Reagents. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (3R)-3-Aminodecanoic Acid and Trifluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a commitment to safety and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a commitment to safety and environmental stewardship that concludes with proper disposal. This guide provides essential, immediate safety and logistical information for the disposal of (3R)-3-aminodecanoic acid and trifluoroacetic acid (TFA), ensuring that your laboratory practices remain compliant, safe, and scientifically sound.

Understanding the Hazards: A Tale of Two Chemicals

Before delving into disposal protocols, it is crucial to understand the inherent properties of each compound. This knowledge forms the bedrock of safe handling and waste management.

Trifluoroacetic Acid (TFA) , in stark contrast, is a strong, corrosive organic acid. It is classified as a hazardous substance, and its disposal is strictly regulated. Key hazards associated with TFA include:

  • Corrosivity: Causes severe skin burns and eye damage.

  • Inhalation Toxicity: Harmful if inhaled, causing irritation to the respiratory tract.

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.

Due to these hazards, TFA waste must be managed as hazardous waste in accordance with local, state, and federal regulations.

The Cardinal Rule: Segregation is Non-Negotiable

The most critical principle in the disposal of these two compounds is strict segregation . (3R)-3-aminodecanoic acid is a basic compound (due to the amine group), while trifluoroacetic acid is a strong acid. Mixing acids and bases can lead to a violent exothermic reaction, generating significant heat and potentially causing the contents to boil and splash. This reaction poses a significant safety risk to laboratory personnel.

Therefore, under no circumstances should waste streams of (3R)-3-aminodecanoic acid and trifluoroacetic acid be mixed. Each waste stream must be collected in a separate, clearly labeled, and compatible container.

Disposal Workflow: A Step-by-Step Guide

The following workflow provides a procedural guide for the proper disposal of each chemical.

DisposalWorkflow cluster_start Start: Waste Generation cluster_segregation Step 1: Segregation cluster_amino_acid Disposal of (3R)-3-aminodecanoic Acid cluster_tfa Disposal of Trifluoroacetic Acid start Waste Generated: (3R)-3-aminodecanoic acid or Trifluoroacetic acid segregate Segregate into separate, labeled, compatible containers start->segregate amino_sds Consult SDS for specific hazard classification segregate->amino_sds Amino Acid Waste tfa_collect Collect in a designated, acid-resistant hazardous waste container segregate->tfa_collect TFA Waste amino_non_haz If confirmed non-hazardous: Dispose as general lab waste (consult institutional policy) amino_sds->amino_non_haz Non-Hazardous amino_haz If hazardous or unknown: Treat as hazardous waste amino_sds->amino_haz Hazardous or Uncertain tfa_dispose Arrange for pickup by a licensed hazardous waste disposal service amino_haz->tfa_dispose tfa_neutralize_q Is on-site neutralization permitted and feasible? tfa_collect->tfa_neutralize_q tfa_neutralize Neutralize with a weak base (e.g., sodium bicarbonate) under controlled conditions tfa_neutralize_q->tfa_neutralize Yes tfa_neutralize_q->tfa_dispose No tfa_neutralize->tfa_dispose

Caption: Decision workflow for the proper disposal of (3R)-3-aminodecanoic acid and trifluoroacetic acid waste.

Disposal of (3R)-3-Aminodecanoic Acid
  • Waste Collection:

    • Collect solid (3R)-3-aminodecanoic acid waste and any contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container.

    • Collect aqueous solutions in a separate, labeled container.

  • Hazard Assessment:

    • Attempt to locate a specific Safety Data Sheet (SDS) for (3R)-3-aminodecanoic acid from the manufacturer.

    • If an SDS is available and classifies the compound as non-hazardous, follow your institution's guidelines for the disposal of non-hazardous chemical waste. This may include disposal in the regular trash for solids or down the drain for dilute aqueous solutions, but always verify with your Environmental Health and Safety (EHS) department.

    • In the absence of a definitive SDS, or if the compound is classified as an irritant or hazardous, it must be disposed of as hazardous chemical waste.

  • Hazardous Waste Disposal:

    • Ensure the waste container is properly labeled with the full chemical name, concentration (if in solution), and the words "Hazardous Waste."

    • Store the container in a designated satellite accumulation area, segregated from incompatible materials, particularly acids.

    • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.

Disposal of Trifluoroacetic Acid (TFA)

All waste containing TFA must be treated as hazardous waste.

  • Waste Collection:

    • Collect all TFA waste, including pure TFA, solutions, and contaminated materials, in a designated, acid-resistant (e.g., glass or polyethylene) hazardous waste container.

    • Ensure the container is clearly labeled with "Trifluoroacetic Acid," the concentration, and "Hazardous Waste."

    • Keep the container tightly sealed when not in use and store it in a well-ventilated area, away from bases and other incompatible materials.

  • On-Site Neutralization (if permissible):

    • Some institutions may permit the on-site neutralization of dilute TFA solutions as a pre-treatment step. This should only be performed by trained personnel in a chemical fume hood with appropriate PPE.

    • Slowly add a weak base, such as sodium bicarbonate, to the dilute TFA solution while stirring. This reaction will produce carbon dioxide gas, so it must be done slowly to avoid excessive foaming and pressure buildup.

    • Monitor the pH of the solution until it is within the neutral range (typically 6-8).

    • Even after neutralization, the resulting salt solution may still be considered hazardous waste depending on local regulations and the presence of other contaminants. Consult your EHS department before drain disposal.

  • Professional Disposal (Standard Procedure):

    • The standard and most recommended procedure is to have all TFA waste, regardless of concentration, collected and disposed of by a licensed hazardous waste disposal company.

    • Contact your institution's EHS department to schedule a pickup. Do not attempt to dispose of TFA waste through any other means.

Quantitative Data and Safety Parameters

Parameter(3R)-3-Aminodecanoic Acid (estimated)Trifluoroacetic Acid
GHS Hazard Statements May cause skin, eye, and respiratory irritation (based on analogues)H314: Causes severe skin burns and eye damageH332: Harmful if inhaledH412: Harmful to aquatic life with long lasting effects
Personal Protective Equipment (PPE) Safety glasses, gloves, lab coatChemical splash goggles, face shield, acid-resistant gloves (e.g., neoprene), lab coat
Incompatible Materials Strong acids, oxidizing agentsStrong bases, oxidizing agents, reducing agents, metals
Recommended Waste Container Polyethylene or glassGlass or other acid-resistant container
Disposal Classification Treat as hazardous in absence of specific SDSHazardous Waste

Experimental Protocol: Neutralization of Dilute Trifluoroacetic Acid Waste

Disclaimer: This protocol is for informational purposes only and should only be performed if explicitly permitted by your institution's EHS department and by trained personnel.

Objective: To neutralize dilute aqueous solutions of trifluoroacetic acid for subsequent disposal as hazardous waste.

Materials:

  • Dilute aqueous TFA waste

  • Sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH)

  • pH indicator strips or a calibrated pH meter

  • Glass beaker or flask of appropriate size

  • Stir bar and stir plate

  • Secondary containment (e.g., a plastic tub)

  • Appropriate PPE (chemical splash goggles, face shield, acid-resistant gloves, lab coat)

Procedure:

  • Preparation:

    • Perform the entire procedure in a certified chemical fume hood.

    • Place the beaker containing the dilute TFA waste in a secondary containment vessel.

    • Add a stir bar to the beaker and begin gentle stirring.

  • Neutralization:

    • Slowly and cautiously add small portions of sodium bicarbonate powder or a dilute sodium hydroxide solution to the stirring TFA waste.

    • Be aware that the reaction will generate carbon dioxide gas, causing foaming. Add the neutralizing agent at a rate that does not cause excessive effervescence.

    • Continuously monitor the pH of the solution using pH strips or a pH meter.

  • Completion:

    • Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.

    • Once neutralized, allow the solution to cool to room temperature.

  • Disposal:

    • Transfer the neutralized solution to a clearly labeled hazardous waste container.

    • Arrange for disposal through your institution's EHS department. Do not pour the neutralized solution down the drain unless you have explicit permission from your EHS department and the local wastewater authority.

By adhering to these procedures, you can ensure the safe and compliant disposal of (3R)-3-aminodecanoic acid and trifluoroacetic acid, upholding the principles of laboratory safety and environmental responsibility.

References

  • Salisbury University. (n.d.). Segregation of Waste Chemicals. Retrieved from [Link]

  • Nature Communications. (2017, June 26). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Retrieved from [Link]

  • PMC. (2017, June 26). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Retrieved from [Link]

  • PMC. (2022, October 20). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. Retrieved from [Link]

  • Biology Stack Exchange. (2012, April 9). Neutralizing TCA washes. Retrieved from [Link]

  • ECHA. (2023, June 9). Substance Information: 10-aminodecanoic acid. Retrieved from [Link]

  • PJ Environmental. (2025, August 21). Chemical Waste Segregation & Safe Disposal. Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-3-aminodecanoic acid, trifluoroacetic acid
Reactant of Route 2
(3R)-3-aminodecanoic acid, trifluoroacetic acid
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